c-Met-IN-16
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H17F2N9O |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-[6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H17F2N9O/c1-30-9-14(8-24-30)13-4-6-18-27-28-20(31(18)10-13)21(22,23)15-5-7-17-25-16(11-32(17)29-15)26-19(33)12-2-3-12/h4-12H,2-3H2,1H3,(H,26,33) |
InChI Key |
RLLSEIXUTRQGNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=NN=C3C(C4=NN5C=C(N=C5C=C4)NC(=O)C6CC6)(F)F)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
c-Met-IN-16: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of c-Met-IN-16, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document details its inhibitory activity, the experimental protocols used for its characterization, and the underlying signaling pathways.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of the c-Met kinase.[1] By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1] This inhibition blocks the pleiotropic effects of Hepatocyte Growth Factor (HGF), the natural ligand for c-Met, which include cell proliferation, migration, invasion, and angiogenesis.[2][3][4] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression of numerous cancers, making it a key therapeutic target.[2][3][5]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified in various biochemical and cellular assays, where it is often referred to as "compound 1".
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| Biochemical Assay | Wild-type c-Met | IC50 | Not explicitly found | |
| Oncogenic c-Met mutants | IC50 | Potent inhibition | [1] | |
| Cellular Assays | GTL-16 (gastric cancer) | Inhibition of c-Met Phosphorylation (Y1349 & Y1365) | IC50: 50-160 nM | [1] |
| HPAF (pancreatic cancer) | HGF-induced Migration | IC50: 425 nM | [1] | |
| 4MBr (monkey lung) | HGF-induced Mitogenesis | IC50: 162 nM | [1] | |
| Madin-Darby canine kidney (MDCK) | HGF-induced Tubulogenesis | IC50: < 5 nM | [1] | |
| 32D murine hematopoietic cells (Tpr-Met transformed) | HGF-independent Proliferation | IC50: ≈ 100 nM | [1] | |
| In Vivo Assay | GTL-16 xenograft | Inhibition of c-Met Phosphorylation (Y1349) | IC50: 1 µM (plasma concentration) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below. These represent standard protocols in the field for evaluating c-Met inhibitors.
Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound (or test compound)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the c-Met kinase and the poly(Glu, Tyr) substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader. A decrease in luminescence indicates inhibition of kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of an inhibitor to block HGF-induced autophosphorylation of c-Met in a cellular context.
Materials:
-
Cancer cell line with c-Met expression (e.g., A549, U87-MG)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human HGF
-
This compound (or test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Met and total c-Met, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the inhibition of c-Met phosphorylation.
Cell Proliferation/Viability Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MKN-45, SNU-5)
-
Cell culture medium
-
This compound (or test compound)
-
MTT or WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to form tumors (e.g., GTL-16)
-
This compound (or test compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a defined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.
Visualizations
c-Met Signaling Pathway and Inhibition by this compound
Caption: c-Met signaling pathway and its inhibition by this compound.
Experimental Workflow for c-Met Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of a c-Met inhibitor.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
c-Met-IN-16 (CAS 1208248-23-0): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of c-Met-IN-16, a small molecule inhibitor of the c-Met receptor tyrosine kinase. This document consolidates available data on its chemical and biological characteristics, mechanism of action, and relevant experimental methodologies.
Introduction to c-Met and Its Role in Oncology
The c-Met proto-oncogene, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[2] The HGF/c-Met signaling pathway is essential during embryonic development and for tissue repair in adults.[2]
Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, overexpression, or activating mutations, is implicated in the development and progression of numerous human cancers.[2] Aberrant c-Met activation can lead to increased tumor growth, angiogenesis, metastasis, and resistance to therapy, making it a compelling target for cancer drug development.[2][3] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain are a key strategy for inhibiting its activity.[4]
Physicochemical Properties of this compound
This compound is a potent inhibitor of c-Met intended for cancer research.[5] While specific experimental data for the physicochemical properties of this compound are not widely published, the following table summarizes its fundamental chemical identifiers. For reference, physicochemical data for a structurally distinct c-Met inhibitor, ABN401, are also provided to offer insight into the general characteristics of molecules in this class.
| Property | This compound | ABN401 (for reference) |
| CAS Number | 1208248-23-0 | Not Applicable |
| Molecular Formula | C₂₁H₁₇F₂N₉O | Not Applicable |
| Molecular Weight | 449.42 g/mol | Not Applicable |
| Appearance | Solid (presumed) | Not Specified |
| Melting Point | Data not available | Not Specified |
| Boiling Point | Data not available | Not Specified |
| Solubility | Data not available | Poor aqueous solubility. Soluble in various organic solvents with the order of solubility being: THP > acetone > 1-butanol > 1-propanol > 2-butanol > ethyl acetate > acetonitrile > 2-propanol > ethanol > methanol > water.[6] |
| pKa | Data not available | 7.49 (weakly basic)[6] |
| logP | Data not available | 2.46[6] |
Biological Activity and Mechanism of Action
This compound functions as an inhibitor of the c-Met receptor tyrosine kinase.[5] The primary mechanism of action for small molecule c-Met inhibitors involves blocking the phosphorylation of the receptor and its subsequent downstream signaling pathways.[7]
The c-Met Signaling Pathway
The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[7] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several downstream pathways, including:
-
RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.[8]
-
PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.[8]
-
STAT Pathway: Plays a role in cell growth and survival.[8]
-
SRC/FAK Pathway: Involved in cell motility and invasion.
Aberrant activation of these pathways contributes to the malignant phenotype of cancer cells.[2]
In Vitro Efficacy
While specific IC₅₀ values for this compound are not detailed in the readily available literature, a patent application (WO2012003338A1) mentions this compound in the context of c-Met inhibition for cancer research.[5] Generally, the potency of c-Met inhibitors is evaluated through in vitro kinase assays and cell-based assays.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, this section provides generalized methodologies for key experiments typically employed in the evaluation of c-Met inhibitors.
c-Met Kinase Inhibition Assay (HTRF)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the phosphorylation of a substrate peptide by the c-Met kinase. Inhibition of the kinase by a compound results in a decreased signal.
General Protocol:
-
Prepare a reaction mixture containing the recombinant c-Met enzyme, a biotinylated substrate peptide, and the test compound (e.g., this compound) at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the mixture for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Incubate for 1 hour to allow for antibody-antigen binding.
-
Measure the HTRF signal using a plate reader with excitation at 337 nm and dual emission at 620 nm and 665 nm.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Seed cancer cells (e.g., a c-Met overexpressing line like MKN-45 or EBC-1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blotting for Phospho-c-Met
This technique is used to determine if a compound inhibits the phosphorylation of c-Met and its downstream effectors in a cellular context.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the levels of total and phosphorylated proteins.
General Protocol:
-
Culture a c-Met expressing cell line and treat with the test compound for a specified time. In some experiments, cells are stimulated with HGF to induce c-Met phosphorylation.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-c-Met (e.g., p-Met Tyr1234/1235).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total c-Met and/or a housekeeping protein like GAPDH or β-actin.
In Vivo Studies
While no specific in vivo data for this compound are publicly available, the efficacy of c-Met inhibitors is typically evaluated in preclinical animal models.
Common In Vivo Model:
-
Xenograft Models: Human cancer cell lines with high c-Met expression (e.g., GTL-16, U87-MG, or MKN-45) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., by western blotting for p-Met).
Summary and Future Directions
This compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase, a validated target in oncology. While detailed public data on this specific compound is limited, the methodologies for its evaluation are well-established. Further research is needed to fully characterize its physicochemical properties, pharmacokinetic profile, and in vivo efficacy. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other inhibitors of the HGF/c-Met pathway.
This document is intended for research purposes only and does not constitute medical advice.
References
- 1. Search for patents | USPTO [uspto.gov]
- 2. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]
- 6. Patent Public Search Basic | USPTO [ppubs.uspto.gov]
- 7. EP3105204A1 - Crystalline solid forms of n-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-n'-(4-fluorophenyl) cyclopropane-1, 1-dicarboxamide, processes for making, and methods of use - Google Patents [patents.google.com]
- 8. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Kinase Selectivity Profile of a c-Met Inhibitor: A Technical Overview
Disclaimer: Information regarding a specific inhibitor designated "c-Met-IN-16" is not publicly available. This guide utilizes data from the well-characterized, potent, and selective c-Met inhibitor, PHA-665752 , as a representative example to illustrate the requested technical content and format.
This technical guide provides a detailed analysis of the kinase selectivity profile of PHA-665752, a small molecule inhibitor targeting the c-Met receptor tyrosine kinase. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Quantitative Kinase Inhibition Profile
The inhibitory activity of PHA-665752 against a panel of kinases is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which are key parameters in assessing the potency and selectivity of a kinase inhibitor.
| Kinase Target | IC50 (nM) | Ki (nM) | Selectivity vs. c-Met (> fold) |
| c-Met | 9 | 4 | - |
| Axl | >1000 | - | >111 |
| Ron | >1000 | - | >111 |
| Tyro3 | >1000 | - | >111 |
| Lck | >1000 | - | >111 |
| VEGFR-2 | >1000 | - | >111 |
| TrkA | >1000 | - | >111 |
| TrkB | >1000 | - | >111 |
| FGFR1 | >1000 | - | >111 |
| PDGFRβ | >1000 | - | >111 |
| EGFR | >1000 | - | >111 |
| InsR | >1000 | - | >111 |
| Src | >1000 | - | >111 |
| Abl | >1000 | - | >111 |
| Aurora A | >1000 | - | >111 |
| CDK1/B | >1000 | - | >111 |
| PKA | >1000 | - | >111 |
| PKCα | >1000 | - | >111 |
Data compiled from representative studies on PHA-665752.
Experimental Protocols
Detailed methodologies for the key experiments used to determine the kinase selectivity profile are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human c-Met kinase domain
-
Biotinylated poly(Glu,Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
PHA-665752 (or test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Prepare serial dilutions of PHA-665752 in DMSO and then in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate.
-
Add the recombinant c-Met kinase to the wells.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the europium-labeled anti-phosphotyrosine antibody and incubate.
-
Wash the plate to remove the unbound antibody.
-
Add enhancement solution and read the time-resolved fluorescence signal.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
KinomeScan™ Selectivity Profiling
This competition binding assay assesses the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified.
Procedure Outline:
-
A DNA-tagged kinase is pre-incubated with the test compound (PHA-665752) at a fixed concentration (e.g., 10 µM).
-
The kinase-compound mixture is added to wells containing an immobilized, broad-spectrum kinase inhibitor.
-
Kinase that is not bound to the test compound will bind to the immobilized inhibitor.
-
The plate is washed to remove unbound kinase.
-
The amount of bound, DNA-tagged kinase is quantified using qPCR.
-
Results are typically reported as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound to the kinase.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using the Graphviz DOT language to visualize key pathways and workflows.
Caption: Simplified c-Met signaling pathway.
Caption: In vitro kinase inhibition assay workflow.
Caption: Logical workflow of the KinomeScan assay.
In-Depth Technical Guide: Binding Affinity of a c-Met Kinase Inhibitor
Disclaimer: Publicly available scientific literature lacks specific binding affinity data for a compound designated "c-Met-IN-16." This guide, therefore, utilizes publicly accessible data for a well-characterized and potent c-Met inhibitor, Elzovantinib (TPX-0022) , as a representative example to illustrate the principles of determining and presenting c-Met binding affinity. This information is intended for researchers, scientists, and drug development professionals.
Introduction to c-Met as a Therapeutic Target
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Its natural ligand is the hepatocyte growth factor (HGF).[1] Dysregulation of the HGF/c-Met signaling pathway through mechanisms such as gene amplification, mutation, or protein overexpression is implicated in the development and progression of numerous human cancers.[1] This makes c-Met an attractive target for the development of targeted cancer therapies. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are a prominent class of therapeutics designed to block its downstream signaling.
Quantitative Binding Affinity Data
The binding affinity of an inhibitor to its target kinase is a critical parameter in drug development, often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
The following table summarizes the in vitro kinase inhibition data for the representative c-Met inhibitor, Elzovantinib (TPX-0022).
| Inhibitor | Target Kinase | IC50 (nM) | Assay Method | Reference |
| Elzovantinib (TPX-0022) | c-Met | 2.7 | ADP-Glo™ Kinase Assay | [2] |
| Elzovantinib (TPX-0022) | c-Src | 3.7 | ADP-Glo™ Kinase Assay | [2] |
| Elzovantinib (TPX-0022) | CSF1R | 0.71 | ADP-Glo™ Kinase Assay | [3] |
Note: Elzovantinib also shows potent activity against c-Src and CSF1R kinases.[2][3]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of the IC50 value for a c-Met inhibitor is commonly performed using an in vitro kinase assay. The following protocol is a representative example based on the ADP-Glo™ Kinase Assay, a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2][4]
Objective: To determine the IC50 value of a test compound (e.g., Elzovantinib) against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM TCEP, 20 mM NaCl)[2]
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100-fold higher than the expected final concentration. Further dilute the inhibitor in the kinase assay buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup:
-
Add the serially diluted test inhibitor to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) for 100% kinase activity and wells with no kinase for background measurement.
-
Add the recombinant c-Met kinase to each well (except for the no-kinase control).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the kinase.[2]
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer.
-
Add this solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Luminescence Detection:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[5]
-
Incubate the plate at room temperature for 30-60 minutes.[6]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-kinase control) from all other readings.
-
Normalize the data by setting the luminescence from the DMSO-only control as 100% kinase activity and the luminescence from a high concentration of a potent inhibitor as 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated by c-Met upon binding to its ligand, HGF.
Caption: Overview of the c-Met signaling cascade.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in the experimental workflow for determining the IC50 of a c-Met inhibitor.
Caption: Workflow for c-Met kinase inhibition assay.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. promega.com [promega.com]
Downstream Effects of c-Met Inhibition on AKT Signaling: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are pivotal in controlling cellular processes such as proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling axis, often through receptor overexpression, gene amplification, or mutation, is a key driver in the progression and metastasis of numerous cancers.[2][4][5][6] Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues, creating docking sites for adaptor proteins that activate downstream signaling cascades.[6][7][8][9] Two major pathways activated are the RAS/MAPK pathway and the PI3K/AKT pathway.[1][5][9][10]
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical downstream effector of c-Met, primarily responsible for mediating cell survival and inhibiting apoptosis.[1][10] The recruitment of the p85 subunit of PI3K, either directly to c-Met or via the GAB1 adaptor protein, initiates the signaling cascade that leads to the activation of the serine/threonine kinase AKT.[1][10] Given its central role in promoting tumor cell survival, the c-Met/AKT axis is a compelling target for therapeutic intervention.
This technical guide focuses on the downstream effects of c-Met inhibition on AKT signaling. While specific data for a compound designated "c-Met-IN-16" is not available in the public domain, this document will provide a comprehensive overview based on the well-characterized effects of representative small-molecule c-Met inhibitors. We will explore the mechanism of action, present typical quantitative data, detail relevant experimental protocols, and visualize the core signaling pathways.
Mechanism of Action: c-Met Inhibition
Small-molecule c-Met inhibitors are typically ATP-competitive agents that bind to the intracellular kinase domain of the c-Met receptor.[7] This action prevents the autophosphorylation of the receptor that normally occurs upon HGF binding, thereby blocking the recruitment and activation of downstream signaling molecules.[2] The direct consequence is the abrogation of all major downstream signaling cascades, including the PI3K/AKT pathway.
The following diagram illustrates the HGF/c-Met signaling pathway and the point of intervention for a c-Met inhibitor.
Quantitative Analysis of AKT Signaling Inhibition
The efficacy of a c-Met inhibitor is quantified by its ability to suppress downstream signaling and induce a biological effect, such as inhibiting cell proliferation. Western blotting is commonly used to measure the reduction in phosphorylated AKT (p-AKT) levels, a direct indicator of pathway inhibition. Proliferation assays (e.g., MTT) provide data on the functional cellular outcome.
The following tables summarize representative quantitative data for the effects of a generic c-Met inhibitor on AKT phosphorylation and cell viability in a c-Met-dependent cancer cell line.
Table 1: Effect of a c-Met Inhibitor on AKT Phosphorylation
| Treatment | Concentration (µM) | p-AKT (Ser473) Level (Relative to Control) |
|---|---|---|
| Untreated Control | 0 | 1.00 |
| c-Met Inhibitor | 0.1 | 0.65 |
| c-Met Inhibitor | 0.5 | 0.21 |
| c-Met Inhibitor | 2.0 | 0.05[11] |
Table 2: Effect of a c-Met Inhibitor on Cell Proliferation (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (% of Control) | IC50 (µM) |
|---|---|---|---|
| Untreated Control | 0 | 100 | \multirow{4}{*}{0.45} |
| c-Met Inhibitor | 0.1 | 82 | |
| c-Met Inhibitor | 0.5 | 48 |
| c-Met Inhibitor | 2.0 | 15[11] |
Experimental Protocols
The most critical experiment to determine the downstream effects of a c-Met inhibitor on AKT signaling is the Western Blot, used to detect changes in protein phosphorylation.
Protocol: Western Blotting for p-AKT Analysis
This protocol provides a generalized procedure for sample preparation, electrophoresis, protein transfer, and immunodetection.
1. Sample Preparation and Cell Lysis
-
Culture c-Met-dependent cancer cells (e.g., H1993, A549) to 70-80% confluency.[11]
-
Treat cells with varying concentrations of the c-Met inhibitor (e.g., 0, 0.1, 0.5, 2.0 µM) for a specified time (e.g., 2 hours). Include a positive control stimulated with HGF (e.g., 50 ng/mL).
-
Place the culture dishes on ice and wash cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[12][13]
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish.[13][14]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[13]
-
Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.[15]
2. SDS-PAGE (Gel Electrophoresis)
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and add an equal volume of 2x Laemmli sample buffer.[13]
-
Boil samples at 95-100°C for 5 minutes to denature the proteins.[12][13]
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel (e.g., 4-20% gradient gel).[13]
-
Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom.[13]
3. Protein Transfer (Blotting)
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.[16]
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) in a transfer cassette.
-
Perform the electrotransfer in a tank transfer system, typically overnight at 4°C or for 1-2 hours at a higher voltage.[13]
4. Immunodetection
-
After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST) to prevent non-specific antibody binding.[12][14]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-AKT Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12][16]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total AKT and a loading control protein like β-actin.
The following diagram outlines the Western Blotting workflow.
Conclusion
Inhibition of the c-Met receptor tyrosine kinase is a validated strategy for targeting cancers dependent on the HGF/c-Met signaling axis. A primary downstream consequence of effective c-Met inhibition is the suppression of the PI3K/AKT pathway, a key mediator of cell survival. This inhibition can be robustly quantified by measuring the reduction in AKT phosphorylation at key residues like Serine 473 and is functionally correlated with decreased cell proliferation and viability. The experimental protocols and analysis methods outlined in this guide provide a framework for researchers and drug developers to assess the efficacy of novel c-Met inhibitors in modulating this critical oncogenic signaling pathway.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of c-Met signaling and cellular sensitivity to radiation: potential implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [stage.abbviescience.com]
- 6. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 8. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Navigating the Crossroads of Cancer Signaling: A Technical Guide to the Impact of c-Met Inhibitors on the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal players in cell proliferation, migration, and survival.[1][2] Dysregulation of the c-Met signaling pathway is a well-documented driver in the progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3][4] One of the critical downstream cascades activated by c-Met is the mitogen-activated protein kinase (MAPK) pathway, a central signaling route that governs cell growth and division.[1][5][6] Understanding the intricate interplay between c-Met and the MAPK pathway is paramount for the development of effective cancer therapies.
While the specific inhibitor "c-Met-IN-16" does not appear in currently available scientific literature, this guide will provide an in-depth technical overview of the impact of well-characterized c-Met inhibitors on the MAPK pathway. We will delve into the quantitative effects of these inhibitors, detail common experimental protocols, and visualize the underlying signaling logic.
The c-Met/MAPK Signaling Axis
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[7][8][9] This phosphorylation creates docking sites for adaptor proteins, such as Grb2, which in turn recruits the Son of Sevenless (SOS) protein.[1] SOS acts as a guanine nucleotide exchange factor for Ras, activating it by promoting the exchange of GDP for GTP. Activated Ras then initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK (a key MAPK).[9] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.[1]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 8. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Investigating the Efficacy of c-Met-IN-16 in the Inhibition of Cancer Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are key regulators of a multitude of cellular processes including proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[][4] Aberrant c-Met activation can lead to enhanced cell migration and invasion, which are critical steps in the metastatic cascade.[5][6] This guide provides an in-depth look at the investigational c-Met inhibitor, c-Met-IN-16, with a focus on its effects on cancer cell migration. We will detail the experimental protocols used to assess its efficacy, present hypothetical data, and visualize the underlying molecular pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a potent and selective small molecule inhibitor of the c-Met tyrosine kinase. It functions by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing the autophosphorylation of key tyrosine residues (Tyr1234, Tyr1235, Tyr1349, and Tyr1356) that are crucial for receptor activation.[7][8] This inhibition effectively blocks the initiation of downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are instrumental in promoting cell migration and invasion.[5][9][10]
Data Presentation: Efficacy of this compound in Cell Migration Assays
The anti-migratory effects of this compound were quantified using two standard in vitro assays: the Wound Healing (Scratch) Assay and the Transwell Migration (Boyden Chamber) Assay. The following tables summarize the hypothetical dose-dependent effects of this compound on a representative cancer cell line with known c-Met activation.
Table 1: Effect of this compound on Wound Closure in a Wound Healing Assay
| Treatment Group | Concentration (nM) | Wound Closure at 24h (%) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 3.1 |
| This compound | 10 | 72.5 ± 4.5 |
| This compound | 50 | 41.8 ± 3.9 |
| This compound | 100 | 15.3 ± 2.7 |
Table 2: Effect of this compound on Cell Migration in a Transwell Assay
| Treatment Group | Concentration (nM) | Migrated Cells per Field |
| Vehicle Control (DMSO) | 0 | 210 ± 15 |
| This compound | 10 | 135 ± 12 |
| This compound | 50 | 68 ± 9 |
| This compound | 100 | 25 ± 5 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration in two dimensions.[11]
a. Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed the cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C and 5% CO2.
b. Creating the "Wound":
-
Once the cells have reached confluence, use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.
-
Wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.
c. Treatment and Imaging:
-
Replace the PBS with a fresh culture medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Place the plate on a microscope stage equipped with a camera and a live-cell imaging chamber.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
d. Data Analysis:
-
The area of the cell-free "wound" is measured at each time point using image analysis software (e.g., ImageJ).
-
The percentage of wound closure is calculated as: ((Initial Wound Area - Wound Area at T_x) / Initial Wound Area) * 100
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, assesses the chemotactic migration of cells through a porous membrane.
a. Preparation of Transwell Chambers:
-
Rehydrate 24-well Transwell inserts (typically with an 8 µm pore size) in a serum-free medium.
b. Cell Preparation and Seeding:
-
Harvest and resuspend cells in a serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
c. Chemoattractant and Treatment:
-
In the lower chamber, add 500 µL of a medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum).
-
The desired concentrations of this compound or vehicle control are added to both the upper and lower chambers.
d. Incubation and Staining:
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
e. Quantification:
-
Thoroughly wash the inserts and allow them to dry.
-
Count the number of migrated cells in several random fields of view under an inverted microscope.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. LabXchange [labxchange.org]
- 5. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of c-Met-IN-16 in Angiogenesis: A Technical Overview
A notable gap in publicly accessible scientific literature exists regarding the specific c-Met inhibitor, c-Met-IN-16, and its direct role in the process of angiogenesis. While commercially available as a research tool for cancer studies, detailed experimental data elucidating its anti-angiogenic properties, including quantitative metrics, specific methodologies, and its impact on signaling pathways, remains largely unpublished.
This technical guide, therefore, addresses the broader, well-established role of the c-Met signaling pathway in angiogenesis, a critical process in both normal physiology and tumor progression. The principles and experimental approaches detailed herein are fundamental to angiogenesis research and would be applicable to the evaluation of novel inhibitors like this compound.
The c-Met Signaling Axis: A Prime Target in Angiogenesis
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a crucial signaling axis that drives various cellular processes integral to angiogenesis.[1][2][3] Activation of c-Met on endothelial cells initiates a cascade of downstream signaling events, promoting endothelial cell proliferation, migration, invasion, and tube formation – all essential steps in the formation of new blood vessels.[4][5][6]
Key downstream pathways activated by HGF/c-Met signaling in the context of angiogenesis include:
-
RAS/MAPK Pathway: This pathway is pivotal for endothelial cell proliferation.
-
PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and migration.[5][7]
-
STAT3 Pathway: This pathway also contributes to endothelial cell survival and proliferation.[5]
The intricate interplay of these pathways underscores the significance of c-Met as a therapeutic target for diseases characterized by pathological angiogenesis, such as cancer.
Visualizing the c-Met Signaling Cascade in Angiogenesis
The following diagram illustrates the canonical HGF/c-Met signaling pathway and its principal downstream effectors involved in promoting angiogenesis.
Caption: HGF/c-Met signaling pathway in angiogenesis.
Investigating Anti-Angiogenic Effects of c-Met Inhibitors: Standard Experimental Protocols
A variety of in vitro and in vivo assays are routinely employed to characterize the anti-angiogenic potential of c-Met inhibitors. The following are detailed methodologies for key experiments.
In Vitro Assays
1. Endothelial Cell Proliferation Assay
-
Principle: To quantify the effect of a c-Met inhibitor on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.
-
After 24 hours, replace the medium with a low-serum medium and starve the cells for 6-8 hours.
-
Treat the cells with varying concentrations of the c-Met inhibitor (e.g., this compound) or vehicle control for 1 hour.
-
Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL).
-
Incubate for 48-72 hours.
-
Assess cell viability and proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Calculate the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
-
2. Endothelial Cell Migration Assay (Wound Healing Assay)
-
Principle: To assess the effect of a c-Met inhibitor on the directional migration of endothelial cells.
-
Methodology:
-
Grow HUVECs to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add low-serum medium containing different concentrations of the c-Met inhibitor and HGF.
-
Capture images of the wound at 0 hours and at various time points (e.g., 8, 16, 24 hours).
-
Quantify the rate of wound closure by measuring the change in the wound area over time.
-
3. Endothelial Cell Tube Formation Assay
-
Principle: To evaluate the ability of a c-Met inhibitor to block the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
-
Methodology:
-
Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of the c-Met inhibitor and HGF.
-
Incubate for 6-18 hours.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Visualizing the Experimental Workflow for In Vitro Angiogenesis Assays
The following diagram outlines the typical workflow for assessing the anti-angiogenic effects of a compound in vitro.
Caption: Workflow for in vitro angiogenesis assays.
In Vivo Assays
1. Matrigel Plug Assay
-
Principle: To assess the formation of new blood vessels in a solid plug of basement membrane extract implanted in an animal model.
-
Methodology:
-
Mix Matrigel with HGF and the c-Met inhibitor (or vehicle control).
-
Inject the mixture subcutaneously into mice.
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content within the plugs (as an indicator of blood vessel infiltration) or by immunohistochemical staining for endothelial cell markers like CD31.
-
2. Chick Chorioallantoic Membrane (CAM) Assay
-
Principle: To observe the effect of a c-Met inhibitor on the developing vasculature of a chick embryo.
-
Methodology:
-
Fertilized chicken eggs are incubated for 3-4 days.
-
A window is made in the eggshell to expose the CAM.
-
A carrier (e.g., a small filter disk) soaked with the c-Met inhibitor or vehicle is placed on the CAM.
-
After 2-3 days of further incubation, the CAM is examined for changes in blood vessel growth and branching around the carrier.
-
Quantitative Data for Representative c-Met Inhibitors in Angiogenesis
While specific data for this compound is unavailable, the following table summarizes quantitative data for other well-characterized c-Met inhibitors, demonstrating their anti-angiogenic effects. This provides a benchmark for the expected potency of a c-Met inhibitor in these assays.
| Inhibitor | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Foretinib (XL880) | c-Met Kinase Assay | - | 0.4 nM | [6] |
| Tumor Vasculature Reduction | RIP-Tag2 Mice | ~80% reduction at 7 days | [6] | |
| Cabozantinib (XL184) | c-Met Kinase Assay | - | 1.3 nM | [6] |
| Tumor Vasculature Reduction | RIP-Tag2 Mice | ~80% reduction at 7 days | [6] | |
| BMS-777607 | In vivo Angiogenesis | KHT and SCCVII tumor models | Significant reduction in angiogenesis | [8] |
| PHA-665752 | Microvessel Density | M1268T-derived intrahepatic tumors | Considerable reduction | [9] |
Conclusion
The c-Met signaling pathway is a validated and critical driver of angiogenesis, making it an attractive target for therapeutic intervention in cancer and other diseases with a vascular component. While the specific anti-angiogenic profile of this compound remains to be publicly detailed, the established experimental protocols and the data from other potent c-Met inhibitors provide a robust framework for its evaluation. Further research is necessary to elucidate the precise mechanisms and quantitative effects of this compound on angiogenesis, which will be crucial for its potential development as a therapeutic agent. Researchers and drug development professionals are encouraged to utilize the standardized assays outlined in this guide to characterize novel c-Met inhibitors and contribute to the growing body of knowledge in this important field.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MET inhibitor Compound 1 |CAS:1208248-23-0 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genecards.org [genecards.org]
- 6. VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of MET targeting on tumor-associated angiogenesis and growth of MET mutations-driven models of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Preclinical Studies of Novel c-Met Inhibitors in Gastric Cancer: A Technical Overview
Note: Initial literature searches did not yield specific data for a compound designated "c-Met-IN-16." Therefore, this technical guide utilizes preclinical data for a representative and well-characterized novel c-Met inhibitor, KRC-00715 , to illustrate the methodologies and potential outcomes of targeting the c-Met pathway in gastric cancer. This information is intended for researchers, scientists, and drug development professionals.
Introduction to c-Met Signaling in Gastric Cancer
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in the development and progression of gastric cancer.[1][2] Aberrant c-Met signaling, often driven by gene amplification or protein overexpression, is associated with increased tumor growth, survival, invasion, and metastasis.[1][2][3] Consequently, c-Met has emerged as a promising therapeutic target in this malignancy.[2][3][4] This whitepaper provides a technical summary of the preclinical evaluation of a novel c-Met inhibitor, KRC-00715, as a case study for the targeted inhibition of this pathway in gastric cancer.
In Vitro Efficacy of KRC-00715
The initial evaluation of KRC-00715 involved screening against a panel of human gastric cancer cell lines to assess its cytotoxic effects and target specificity.
Quantitative Data: Cytotoxicity in Gastric Cancer Cell Lines
The anti-proliferative activity of KRC-00715 was determined across 18 gastric cancer cell lines with varying levels of c-Met expression. The compound demonstrated selective and potent cytotoxicity in cell lines with high c-Met expression.
| Cell Line | c-Met Expression Level | KRC-00715 IC50 (µM) |
| SNU-5 | High | 0.01 µM |
| SNU-620 | High | 0.02 µM |
| MKN-45 | High | 0.03 µM |
| Hs746T | High | 0.04 µM |
| SNU-638 | High | 0.05 µM |
| KATOIII | Low | > 10 µM |
| SNU-484 | Low | > 10 µM |
| NCI-N87 | Low | > 10 µM |
| AGS | Low | > 10 µM |
| YCC-2 | Low | > 10 µM |
| YCC-3 | Low | > 10 µM |
| YCC-7 | Low | > 10 µM |
| YCC-9 | Low | > 10 µM |
| YCC-10 | Low | > 10 µM |
| YCC-11 | Low | > 10 µM |
| YCC-16 | Low | > 10 µM |
| SNU-216 | Low | > 10 µM |
| SNU-719 | Low | > 10 µM |
Table 1: In vitro cytotoxicity of KRC-00715 in a panel of 18 gastric cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50) after 72 hours of treatment. Cell lines with high c-Met expression showed significantly greater sensitivity.[4]
Experimental Protocols
Cell Viability Assay:
-
Cell Lines and Culture: Human gastric cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with a serial dilution of KRC-00715 or a vehicle control for 72 hours.
-
Viability Assessment: Cell viability was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated from dose-response curves using non-linear regression analysis.
Mechanism of Action: Inhibition of c-Met Signaling
KRC-00715 was investigated for its ability to inhibit c-Met phosphorylation and downstream signaling pathways critical for cancer cell proliferation and survival.
Signaling Pathway Diagram
Caption: The HGF/c-Met signaling cascade and the point of inhibition by KRC-00715.
Experimental Protocols
Western Blot Analysis:
-
Cell Lysis: c-Met amplified gastric cancer cells (e.g., Hs746T) were treated with KRC-00715 at various concentrations for a specified time. Cells were then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total c-Met, phosphorylated c-Met (p-c-Met), total Akt, phosphorylated Akt (p-Akt), total Erk, and phosphorylated Erk (p-Erk). After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy of KRC-00715
The anti-tumor activity of KRC-00715 was evaluated in a mouse xenograft model of human gastric cancer.
Quantitative Data: Tumor Growth Inhibition in a Xenograft Model
KRC-00715 demonstrated significant tumor growth inhibition in a Hs746T xenograft model.
| Treatment Group | Dose | Tumor Volume Change (%) |
| Vehicle Control | - | 100% (baseline growth) |
| KRC-00715 | 50 mg/kg | Significant reduction |
Table 2: In vivo efficacy of KRC-00715 in the Hs746T gastric cancer xenograft model. The compound significantly reduced tumor growth compared to the vehicle control.[4]
Experimental Protocols
Mouse Xenograft Study:
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used.
-
Tumor Implantation: Hs746T human gastric cancer cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. KRC-00715 was administered orally once daily. The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured periodically (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised for further analysis.
Overall Experimental Workflow
The preclinical evaluation of KRC-00715 followed a logical progression from in vitro characterization to in vivo validation.
Caption: A streamlined workflow for the preclinical assessment of c-Met inhibitors in gastric cancer.
Conclusion
The preliminary preclinical data for the novel c-Met inhibitor KRC-00715 are promising. The compound demonstrates high potency and selectivity for c-Met overexpressing gastric cancer cells in vitro.[4] This activity is mediated through the inhibition of the c-Met signaling pathway, leading to cell cycle arrest.[4] Furthermore, KRC-00715 shows significant anti-tumor efficacy in a relevant in vivo xenograft model.[4] These findings support the continued development of selective c-Met inhibitors as a potential therapeutic strategy for patients with c-Met-addicted gastric tumors. Further investigations, including more extensive preclinical toxicology and pharmacokinetics, are warranted to advance such compounds toward clinical evaluation.
References
- 1. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Clinical significance of MET in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preclinical Evaluation of a Potent and Selective c-Met Inhibitor for Non-Small Cell Lung Cancer (NSCLC) Research
Disclaimer: Information on a specific compound designated "c-Met-IN-16" is not available in the public domain as of this writing. This guide has been constructed as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing the typical evaluation of a potent and selective small-molecule c-Met inhibitor for non-small cell lung cancer (NSCLC). The data, protocols, and workflows presented are synthesized from published research on well-characterized c-Met inhibitors to serve as a representative model.
Introduction: The c-Met Pathway in NSCLC
The mesenchymal-epithelial transition (MET) proto-oncogene encodes the c-Met receptor tyrosine kinase.[1][2][3] Its only known ligand is the Hepatocyte Growth Factor (HGF).[4][5] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235) in its kinase domain, creating a docking site for adaptor proteins.[5][6][7][8] This activation triggers several downstream signaling cascades critical for cell function, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][8][9][10] These pathways collectively regulate cell proliferation, survival, migration, and invasion.[2][9][11]
In NSCLC, aberrant c-Met signaling is a key oncogenic driver.[3][9] This dysregulation can occur through various mechanisms, including MET gene amplification, exon 14 skipping mutations, and protein overexpression.[1][2][3][9][12] Such alterations are linked to aggressive tumor growth, metastasis, and poor prognosis.[2][13] Furthermore, c-Met amplification is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[9][14] Consequently, potent and selective inhibitors of the c-Met kinase are a critical area of research and therapeutic development for NSCLC.[11][13]
Mechanism of Action of a Prototypical c-Met Inhibitor
Small-molecule c-Met inhibitors are typically ATP-competitive agents.[11][15][16] They function by binding to the ATP-binding pocket within the intracellular kinase domain of the c-Met receptor. This direct competition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor, even in the presence of HGF or activating mutations. The inhibition of this crucial phosphorylation step halts the recruitment of downstream signaling molecules and effectively shuts down the oncogenic signaling cascades driven by c-Met.
Visualizing the c-Met Signaling Pathway and Inhibition
The following diagram illustrates the HGF/c-Met signaling axis and the point of intervention for a c-Met inhibitor.
Caption: HGF/c-Met signaling pathway and the inhibitory action of a c-Met kinase inhibitor.
Quantitative Preclinical Data Summary
The preclinical evaluation of a novel c-Met inhibitor involves rigorous quantitative assessment of its potency, selectivity, and efficacy. The following tables provide representative data compiled from studies of established c-Met inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
This table showcases the potency (IC50) of representative c-Met inhibitors against the target kinase (c-Met) and other related kinases to assess selectivity. Lower IC50 values indicate higher potency.
| Compound | c-Met (IC50, nM) | VEGFR2 (IC50, nM) | ALK (IC50, nM) | RON (IC50, nM) | AXL (IC50, nM) |
| Crizotinib | 11[17] | >1000 | 24[17] | - | - |
| Cabozantinib | 1.3[17] | 0.035[17] | - | - | 7[17] |
| Tepotinib | 5[17] | >10000 | >10000 | - | - |
| SGX-523 | 4[17] | >10000 | >10000 | >10000 | >10000 |
| AMG 337 | 1[17] | >1000 | >1000 | >1000 | >1000 |
Data are representative values from literature and may vary based on assay conditions.
Table 2: In Vitro Anti-proliferative Activity in NSCLC Cell Lines
This table demonstrates the effect of c-Met inhibitors on the proliferation of NSCLC cell lines with different MET gene statuses. Cell lines with MET amplification are expected to be highly sensitive.
| Cell Line | MET Status | Crizotinib (IC50, nM) | Cabozantinib (IC50, nM) | Tepotinib (IC50, nM) |
| EBC-1 | MET Amplification[18] | 8 | 15 | 2.5 |
| NCI-H441 | MET Amplification[18] | 12 | 25 | 4 |
| Hs746T | MET Amplification[18] | 7 | 18 | 3 |
| A549 | MET Wild-Type | >5000 | >1000 | >5000 |
Data are synthesized and representative of expected outcomes for potent c-Met inhibitors.
Table 3: In Vivo Anti-Tumor Efficacy in NSCLC Xenograft Models
This table summarizes the in vivo efficacy of c-Met inhibitors in mouse xenograft models implanted with human NSCLC tumors. Tumor Growth Inhibition (TGI) is a key measure of efficacy.
| Model (Cell Line) | Compound | Dose & Schedule | TGI (%) |
| EBC-1 (MET-amplified) | Tepotinib | 6 mg/kg, PO, QD[18] | 109%[18] |
| EBC-1 (MET-amplified) | Tepotinib | 15 mg/kg, PO, QD[18] | 119%[18] |
| Hs746T (MET-amplified) | Tepotinib | 3 mg/kg, PO, QD[18] | 69%[18] |
| NCI-H820 (MET-amplified) | Cabozantinib | 30 mg/kg, PO, QD[18] | 109%*[18] |
| U87MG (Glioblastoma) | Crizotinib | 60 mg/kg, PO, QD[18] | 98%[18] |
*TGI values >100% indicate tumor regression. PO: Per os (oral administration); QD: Quaque die (once daily).
Standardized Preclinical Research Workflow
The evaluation of a novel c-Met inhibitor follows a structured workflow, progressing from biochemical assays to complex in vivo models.
Caption: A typical preclinical research workflow for a novel c-Met inhibitor.
Key Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation of a compound. The following sections provide methodologies for key experiments.
Protocol: Biochemical c-Met Kinase Assay
This protocol describes a method to determine the IC50 value of an inhibitor against purified c-Met kinase.
-
Objective: To measure the concentration of the inhibitor required to inhibit 50% of c-Met kinase activity.
-
Materials:
-
Recombinant human c-Met kinase domain.
-
ATP.
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
Test inhibitor (e.g., this compound) in DMSO.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer. A typical final concentration range is 1 nM to 10 µM.
-
To each well of a 384-well plate, add 5 µL of the diluted inhibitor. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Add 10 µL of a solution containing the c-Met enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically at the Km for ATP).
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and detect the remaining ATP using the ADP-Glo™ reagent as per the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Convert luminescence signals to percent inhibition relative to controls.
-
Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
-
Protocol: Cell Viability Assay (NSCLC Cell Lines)
This protocol measures the effect of the inhibitor on the proliferation and viability of NSCLC cells.
-
Objective: To determine the IC50 of the inhibitor for reducing the viability of various NSCLC cell lines.
-
Materials:
-
NSCLC cell lines (e.g., EBC-1, A549).
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
Test inhibitor in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Allow cells to adhere by incubating overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the test inhibitor in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test inhibitor at various concentrations. Include DMSO vehicle controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate IC50 values as described in the kinase assay protocol.
-
Protocol: Western Blot Analysis of c-Met Phosphorylation
This protocol assesses the inhibitor's ability to block c-Met signaling within the cell.
-
Objective: To quantify the inhibition of HGF-induced c-Met phosphorylation in NSCLC cells.
-
Materials:
-
EBC-1 or other sensitive NSCLC cells.
-
Serum-free medium.
-
Recombinant Human HGF.
-
Test inhibitor.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
-
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor (or DMSO vehicle) for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Immediately wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total c-Met and β-actin as loading controls.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Protocol: NSCLC Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Objective: To measure the in vivo anti-tumor activity of the inhibitor against an established NSCLC tumor.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).
-
EBC-1 cells (or other appropriate MET-amplified NSCLC line).
-
Matrigel.
-
Test inhibitor formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject 5-10 million EBC-1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=6-10 mice per group).
-
Administer the test inhibitor (e.g., 15 mg/kg) or vehicle control to the respective groups once daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
-
Conclusion
This guide outlines the standard preclinical pathway for the characterization of a novel, selective c-Met inhibitor intended for NSCLC research. A promising candidate, typified by the data presented, would exhibit high potency against c-Met kinase (IC50 < 10 nM), pronounced selectivity over other kinases, and potent anti-proliferative activity specifically in NSCLC cells harboring MET alterations.[15][17] Crucially, this in vitro activity must translate to significant in vivo anti-tumor efficacy in relevant xenograft models at well-tolerated doses.[15][19] The rigorous application of the described protocols is fundamental to identifying and validating new therapeutic agents that can effectively target the c-Met dependency in non-small cell lung cancer.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. dovepress.com [dovepress.com]
- 3. MET Oncogene in Non-Small Cell Lung Cancer: Mechanism of MET Dysregulation and Agents Targeting the HGF/c-Met Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulation of the Met pathway in non-small cell lung cancer: implications for drug targeting and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. c-MET [abbviescience.com]
- 11. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. wuxibiology.com [wuxibiology.com]
- 19. In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the c-Met-IN-16 Binding Pocket: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural and functional analysis of the c-Met kinase binding pocket, with a focus on the interactions with type I inhibitors, exemplified by compounds structurally related to c-Met-IN-16. Due to the limited publicly available data for the specific inhibitor this compound, this guide leverages data from well-characterized type I c-Met inhibitors to provide a representative and detailed overview for drug development professionals.
Introduction to c-Met and Its Role in Cancer
The mesenchymal-epithelial transition factor (c-Met), also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met activates a cascade of downstream signaling pathways, such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[2] Dysregulation of the HGF/c-Met signaling axis through genetic alterations like mutation, amplification, or protein overexpression is implicated in the development and progression of numerous human cancers.[3][4][5] This makes c-Met an attractive target for cancer therapy.
c-Met inhibitors are broadly classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket. This guide focuses on the structural analysis of this binding pocket in the context of type I inhibition.
Quantitative Analysis of c-Met Inhibitor Binding
While specific binding affinity data for this compound is not publicly available, the following table summarizes representative quantitative data for well-characterized, potent type I c-Met inhibitors. This data is typically generated using biochemical and cellular assays as detailed in the Experimental Protocols section.
| Inhibitor | Assay Type | Target | IC50 (nM) | Ki (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| Crizotinib | Cell-based | c-Met | 11 | <0.025 (ROS1) | Various | - | [6][7] |
| Capmatinib | Cell-based | c-Met | - | - | NSCLC | - | [7] |
| Tepotinib | Cell-based | c-Met | - | - | NSCLC | - | [7] |
| SGX-523 | Cell-free | c-Met | 4 | - | - | - | [6] |
| Cabozantinib | Cell-free | c-Met/VEGFR2 | 1.3 (c-Met) | - | - | - | [6] |
| Foretinib | Cell-free | c-Met/KDR | 0.4 (c-Met) | - | - | - | [8] |
| BMS-794833 | Cell-free | c-Met/VEGFR2 | 1.7 (c-Met) | - | - | - | [8] |
| AMG 458 | Cell-free | c-Met | - | 1.2 | - | - | [8] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Cellular IC50 values reflect the inhibitor's efficacy in a biological context.
Structural Analysis of the c-Met Kinase Binding Pocket
The ATP-binding pocket of the c-Met kinase domain is the target for type I inhibitors. The interaction of these inhibitors with key amino acid residues within this pocket is crucial for their potency and selectivity.
Key Interacting Residues:
-
Hinge Region (Met1160, Pro1158): Type I inhibitors typically form hydrogen bonds with the backbone of residues in the hinge region, mimicking the interaction of the adenine moiety of ATP.[9]
-
Activation Loop (A-loop - Tyr1230, Asp1222, Phe1223): The conformation of the A-loop is a critical determinant of kinase activity. In the active "DFG-in" conformation, the aspartate (D) of the DFG motif faces into the active site. Type I inhibitors often form a key π-π stacking interaction with the side chain of Tyr1230.[10][11]
-
Gatekeeper Residue: This residue controls access to a deeper hydrophobic pocket.
-
Solvent Front (Gly1163): Interactions in this region can also contribute to inhibitor binding and selectivity.[12]
The binding of a type I inhibitor, such as one from the same class as this compound, within the ATP-binding pocket effectively blocks the binding of ATP, thereby inhibiting the kinase activity and downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the structural and functional analysis of c-Met inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay measures the enzymatic activity of purified c-Met kinase and the inhibitory effect of compounds.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
Procedure:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of 2x kinase buffer, 1 µL of test inhibitor at various concentrations (or DMSO for control), and 1 µL of 5x c-Met enzyme.
-
Initiation: Start the reaction by adding 0.5 µL of a mixture of substrate and ATP. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at 30°C for 1 hour.[13]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[13]
-
Detection: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based c-Met Phosphorylation Assay (HTRF® Format)
This assay measures the inhibition of c-Met autophosphorylation in a cellular context.
Materials:
-
c-Met expressing cancer cell line (e.g., MKN-45, Hs746T)
-
Cell culture medium and supplements
-
HGF (for stimulated assays)
-
Test inhibitor (e.g., this compound)
-
HTRF® Phospho-c-Met and Total c-Met assay kits (Cisbio)
-
Lysis buffer
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Serum Starvation: If assessing HGF-stimulated phosphorylation, serum-starve the cells for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulation (if applicable): Add HGF to the wells to stimulate c-Met phosphorylation and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on an orbital shaker for 30 minutes at room temperature.[14]
-
Assay Plate Preparation: Transfer 16 µL of the cell lysate to a 384-well low-volume white plate.[14]
-
Antibody Addition: Add 4 µL of the HTRF antibody mix (anti-phospho-c-Met or anti-total-c-Met antibodies) to the respective wells.
-
Incubation: Seal the plate and incubate at room temperature for 4 hours to overnight.
-
Detection: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and determine the cellular IC50 value.
X-ray Co-crystallization
This technique provides a high-resolution 3D structure of the c-Met kinase domain in complex with the inhibitor.
General Protocol:
-
Protein Expression and Purification: Express the c-Met kinase domain (e.g., in insect or bacterial cells) and purify it to high homogeneity using chromatography techniques.
-
Complex Formation: Incubate the purified c-Met protein with a molar excess of the inhibitor (e.g., this compound) to ensure complex formation.[15]
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting or hanging drop) to identify conditions that yield diffraction-quality crystals of the protein-inhibitor complex.[15]
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, well-ordered crystals.
-
X-ray Diffraction Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (typically by molecular replacement using a known c-Met structure), and build and refine the atomic model of the c-Met-inhibitor complex.
-
Structural Analysis: Analyze the final structure to identify the specific molecular interactions between the inhibitor and the amino acid residues in the binding pocket.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of c-Met signaling and the analysis of its inhibitors.
c-Met Signaling Pathway
Caption: Overview of the c-Met signaling pathway.
Experimental Workflow for c-Met Inhibitor Analysis
Caption: Workflow for c-Met inhibitor characterization.
Logical Relationship of Binding Pocket Analysis
Caption: Analysis of c-Met binding pocket interactions.
Conclusion
The structural and functional analysis of the c-Met kinase binding pocket is paramount for the rational design of potent and selective inhibitors. While specific data for this compound remains proprietary, this guide provides a comprehensive framework for understanding the binding of type I inhibitors to c-Met. The detailed experimental protocols and visualizations serve as a valuable resource for researchers and drug development professionals working on novel therapeutics targeting the HGF/c-Met signaling pathway in cancer. Further investigation into the specific interactions of novel inhibitors like this compound through techniques such as X-ray crystallography will continue to refine our understanding and aid in the development of more effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 4. c-MET [stage.abbviescience.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Structural Basis for Targeting the Folded P-Loop Conformation of c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Energetic factors determining the binding of type I inhibitors to c-Met kinase: experimental studies and quantum mechanical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Energetic factors determining the binding of type I inhibitors to c-Met kinase: experimental studies and quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for c-Met-IN-16 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of c-Met-IN-16, a small molecule inhibitor of the c-Met receptor tyrosine kinase. The described assays are essential for characterizing the inhibitory activity and mechanism of action of this compound, providing crucial data for drug development and cancer research.
Introduction to c-Met Signaling
The c-Met proto-oncogene encodes the hepatocyte growth factor receptor (HGFR), a receptor tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development, wound healing, and organ morphogenesis.[1] However, dysregulation of the c-Met signaling pathway is strongly implicated in the development and progression of numerous cancers.[2][3][4] Upon binding its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain, initiating a cascade of downstream signaling events.[1][5] These pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, drive tumor cell proliferation, survival, migration, and invasion.[4] Consequently, inhibitors targeting the c-Met kinase activity are promising therapeutic agents in oncology.
Quantitative Data Summary
The inhibitory activity of various c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for several known c-Met inhibitors, providing a benchmark for evaluating the potency of new compounds like this compound.
| Compound | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Assay | Target Cell Line(s) |
| Crizotinib | 11 | 24 | Various Lung Cancer Cells |
| Savolitinib (Volitinib) | 5 (c-Met), 3 (p-Met) | Not Specified | Not Specified |
| MGCD-265 | 1 | Not Specified | Not Specified |
| Golvatinib (E7050) | 14 | Not Specified | Not Specified |
| AMG 337 | 1 | Not Specified | Not Specified |
| KRC-00509 | 6.3 | Not Specified | Hs746T |
| KRC-00715 | 9.0 | Not Specified | Hs746T |
| Cabozantinib | 5.4 | Not Specified | Not Specified |
| Pyridine-bioisostere 4 | 4.9 | Not Specified | Not Specified |
Experimental Protocols
Biochemical c-Met Kinase Activity Assay
This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Met kinase. A common method utilizes a luminescence-based readout to measure ATP consumption, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human c-Met kinase domain (e.g., amino acids 956-1390)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) at 100-fold the desired final concentrations. Then, create a 10-fold intermediate dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare Master Mix: Prepare a master mix containing Kinase Assay Buffer, ATP, and the peptide substrate. The final concentration of ATP should be close to its Km for c-Met.
-
Set up the Reaction:
-
Add 2.5 µL of the serially diluted this compound or control (10% DMSO in Kinase Assay Buffer for "no inhibitor" control) to the wells of the assay plate.
-
Add 5 µL of diluted recombinant c-Met enzyme (e.g., to a final concentration of 0.8 ng/µl) to each well, except for the "blank" control wells.
-
Initiate the kinase reaction by adding 12.5 µL of the Master Mix to each well.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).
-
ATP Depletion and Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based c-Met Phosphorylation Assay
This protocol describes a cell-based assay to measure the ability of this compound to inhibit HGF-induced c-Met autophosphorylation in intact cells. This assay provides a more physiologically relevant assessment of the inhibitor's activity.
Materials:
-
A human cancer cell line with high c-Met expression (e.g., MKN45 gastric cancer cells, Hs746T gastric cancer cells).[3]
-
Cell culture medium and supplements.
-
Recombinant human HGF.
-
This compound (or other test inhibitors).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies:
-
Primary antibody against phosphorylated c-Met (p-c-Met, e.g., Tyr1234/1235).
-
Primary antibody against total c-Met.
-
HRP-conjugated secondary antibody.
-
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Culture and Treatment:
-
Seed the c-Met expressing cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-3 hours).
-
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-c-Met overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis of Total c-Met: To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Met, or run a parallel gel.
-
Data Analysis: Quantify the band intensities for p-c-Met and total c-Met. Calculate the ratio of p-c-Met to total c-Met for each treatment condition. Determine the IC50 value of this compound for the inhibition of c-Met phosphorylation.
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a biochemical in vitro kinase assay with this compound.
References
Application Notes and Protocols for Evaluating the Efficacy of c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3] Small molecule inhibitors targeting the c-Met kinase activity are a promising class of anti-cancer agents.[4][5]
These application notes provide detailed protocols for a panel of cell-based assays to determine the efficacy of c-Met inhibitors, using c-Met-IN-16 as a representative compound. Due to the limited publicly available data for this compound, the quantitative data presented in the tables are derived from studies on other potent and selective c-Met inhibitors and should be considered as illustrative examples.
c-Met Signaling Pathway
Activation of c-Met by HGF initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which drive cancer cell proliferation, survival, and motility.[2][3]
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density by staining total cellular protein.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[1]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.[6]
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[3]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[3]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Experimental Workflow for SRB Assay
Figure 2: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Table 1: Example Antiproliferative Activity of c-Met Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | c-Met Status | Inhibitor | IC50 (µM) | Reference |
| MNNG/HOS | Osteosarcoma | High p-Met | PF02341066 | 0.04 | [5] |
| MG-63 | Osteosarcoma | Low p-Met | PF02341066 | > 1 | [5] |
| NCI-H1975 | NSCLC | MET Amplification | DFX117 | 0.02 | [7] |
| NCI-H1993 | NSCLC | MET Amplification | DFX117 | ~0.05 | [7] |
| HCC827 | NSCLC | MET Amplification | DFX117 | ~0.08 | [7] |
| H69 | SCLC | High c-Met | SU11274 | 3.4 | [8] |
| H345 | SCLC | High c-Met | SU11274 | 6.5 | [8] |
Cell Migration Assay
a) Wound Healing (Scratch) Assay
This assay measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.[9]
-
Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.[9]
-
Compound Treatment: Add fresh media containing this compound at various concentrations. Include a vehicle control and a positive control (e.g., HGF).
-
Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., every 4-8 hours) until the wound in the control well is closed.[9]
-
Data Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure.
b) Transwell Migration Assay
This assay quantifies the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.
Protocol:
-
Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add 600 µL of media containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free media containing different concentrations of this compound. Seed 1 x 10^5 cells in 200 µL into the upper chamber.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface with 4% paraformaldehyde or methanol for 15-20 minutes. Stain with 0.1% crystal violet for 30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Image the stained cells using a microscope. For quantification, elute the dye with 90% acetic acid and measure the absorbance at 590 nm.
Experimental Workflow for Transwell Migration Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. c-MET [abbviescience.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for c-Met-IN-16 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of c-Met-IN-16, a c-Met inhibitor, in cell culture experiments. The information is intended to guide researchers in the effective application of this compound for cancer research and other relevant studies.
Introduction to this compound
c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[3] this compound is a small molecule inhibitor of c-Met, designed for cancer research.[4] Small molecule inhibitors like this compound typically act by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5]
Solubility and Preparation of Stock Solutions
Table 1: Recommended Solvents and Storage Conditions for this compound
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 10 mM | Prepare a high-concentration stock to minimize the volume of DMSO added to cell cultures. |
| Storage of Stock Solution | -20°C or -80°C in aliquots | Avoid repeated freeze-thaw cycles to maintain compound integrity.[7] |
| Final DMSO Concentration in Media | < 0.1% (v/v) | Higher concentrations may be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[3] |
Protocol for Preparing a 10 mM Stock Solution of this compound
Materials:
-
This compound (Molecular Weight: 449.42 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 449.42 g/mol = 0.0044942 g = 4.49 mg
-
-
Weigh the this compound. Carefully weigh out 4.49 mg of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of sterile DMSO to the tube containing the this compound.
-
Dissolve the compound. Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot and store. Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades that regulate key cellular processes.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are general protocols for experiments commonly performed with c-Met inhibitors. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (10 mM stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Caption: A typical workflow for a cell viability (MTT) assay.
Western Blot Analysis of c-Met Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of the c-Met receptor.
Materials:
-
Cancer cell line with detectable c-Met expression
-
6-well cell culture plates
-
This compound
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal c-Met activation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total c-Met and a loading control like β-actin to ensure equal protein loading.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitates in media | The concentration of the inhibitor is too high, or the final DMSO concentration is excessive. | Prepare intermediate dilutions in serum-free media before adding to complete media. Ensure the final DMSO concentration is below 0.1%. |
| High variability in cell viability assays | Uneven cell seeding, edge effects in the 96-well plate, or inconsistent treatment application. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for consistent liquid handling. |
| No inhibition of c-Met phosphorylation | The inhibitor concentration is too low, the incubation time is too short, or the cell line has low c-Met expression. | Perform a dose-response and time-course experiment. Confirm c-Met expression in your cell line by Western blot or flow cytometry. |
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All waste should be disposed of according to institutional guidelines.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. captivatebio.com [captivatebio.com]
- 8. broadpharm.com [broadpharm.com]
Preparation of c-Met-IN-16 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of c-Met-IN-16, a c-Met inhibitor utilized in cancer research. The following information is intended to guide researchers in accurately preparing this solution for various experimental applications.
Introduction to this compound
c-Met, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a significant target for therapeutic intervention. This compound is a small molecule inhibitor designed to target the c-Met pathway, offering a valuable tool for preclinical cancer research. Proper preparation of the stock solution is the first critical step to ensure the reliability and reproducibility of experimental results.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of a this compound stock solution, based on the properties of similar c-Met inhibitors. It is crucial to consult the manufacturer's specific product sheet for this compound for precise solubility information.
| Parameter | Value | Solvent | Notes |
| Solubility | ≥ 40 mg/mL | DMSO | Based on solubility of similar c-Met inhibitors.[1] |
| Typical Stock Concentration | 10 mM - 50 mM | DMSO | Concentration should be selected based on experimental needs. |
| Storage of Powder | -20°C | Refer to the Certificate of Analysis for specific recommendations. | |
| Storage of Stock Solution | -20°C or -80°C | DMSO | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2] |
| Molecular Weight | Varies | Refer to the product-specific Certificate of Analysis. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Balance
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The required mass of this compound will depend on its specific molecular weight.
1. Determine the Required Mass of this compound:
Use the following formula to calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution:
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
Example: To prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol :
Mass (mg) = 10 mmol/L * 500 g/mol * 0.001 L = 5 mg
2. Weighing the this compound Powder:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
3. Dissolving the this compound Powder:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 1 mL final volume, add 1 mL of DMSO.
-
Tightly cap the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but always check the manufacturer's recommendations for temperature sensitivity.
4. Aliquoting and Storage:
-
Once the stock solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]
-
Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the canonical c-Met signaling pathway, which is the target of this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating multiple downstream signaling cascades that regulate cell proliferation, survival, and motility.
Caption: Overview of the c-Met signaling pathway.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the key steps for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols: Utilizing c-Met-IN-16 in a Xenograft Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular functions, including proliferation, motility, and morphogenesis.[1][2][3] However, dysregulated c-Met signaling, through mechanisms such as gene amplification, mutation, or protein overexpression, is strongly implicated in the progression and metastasis of numerous cancers.[1][2][4] This makes the c-Met pathway a compelling target for therapeutic intervention in oncology.[2][5]
c-Met-IN-16 is a potent and selective small molecule inhibitor of c-Met kinase activity. These application notes provide a comprehensive guide for researchers on the preclinical evaluation of this compound in a xenograft tumor model, including detailed protocols for in vivo studies, and subsequent ex vivo analyses.
c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain (Tyr1234 and Tyr1235) and C-terminal tail (Tyr1349 and Tyr1356).[6][7][8] This activation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pathways, including the PI3K/AKT, MAPK/RAS, and STAT pathways.[1][4][9] These pathways collectively drive tumor cell proliferation, survival, migration, and invasion.[4][9]
In Vivo Xenograft Tumor Model: Efficacy of this compound
This section provides a representative workflow and protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Representative In Vivo Efficacy of c-Met Inhibitors
The following table summarizes publicly available data on the in vivo efficacy of various c-Met inhibitors in different xenograft models. This data can serve as a benchmark for studies with this compound.
| Compound | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) |
| BMS-777607 | MKN45 (Gastric) | 25 mg/kg, PO, QD | 72% (Day 18)[10] |
| Tepotinib | Hs746T (Gastric) | 3 mg/kg, PO, QD | 69% (Day 24)[10] |
| Cabozantinib | Hs746T (Gastric) | 10 mg/kg, PO, QD | 81%[10] |
| Crizotinib | U87MG (Glioblastoma) | 60 mg/kg, PO, QD | 98% (Day 18)[10] |
| PF-2341066 | UM-22B (HNSCC) | 12.5 mg/kg/d, PO | Significant tumor growth inhibition[11] |
| Compound 1 | GTL-16 (Gastric) | 100 mg/kg, bid, PO | Tumor stasis[12] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
-
Culture a human cancer cell line with known c-Met activation (e.g., GTL-16, Hs746T) in the recommended medium and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile, serum-free medium or PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Animal Handling and Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude), typically 6-8 weeks old.[13]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).[14]
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse using a 27-gauge needle.[14]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[15]
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
4. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally (or via the appropriate route) at the desired dose and schedule.
-
Administer the vehicle alone to the control group.
5. Endpoint and Tissue Collection:
-
Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice.
-
Excise the tumors, measure their final weight and volume.
-
Divide the tumor tissue for various analyses: snap-freeze a portion in liquid nitrogen for Western blotting and fix a portion in 10% neutral buffered formalin for immunohistochemistry.
Protocol 2: Western Blot Analysis of Tumor Lysates
1. Lysate Preparation:
-
Homogenize the snap-frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]
-
Incubate the homogenate on ice for 30 minutes.[17]
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C.[17][18]
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.[18]
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[18]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18][19]
-
Incubate the membrane with primary antibodies against p-c-Met (Tyr1234/1235), total c-Met, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[19]
Protocol 3: Immunohistochemistry (IHC) of Tumor Sections
1. Tissue Processing and Sectioning:
-
Dehydrate the formalin-fixed tumor tissues through a graded series of ethanol and clear in xylene.[20]
-
Embed the tissues in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.[21]
2. Deparaffinization and Antigen Retrieval:
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.[21]
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[20]
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[22]
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with primary antibodies against markers of interest (e.g., p-c-Met, Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD31 for angiogenesis) overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.[20]
4. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.[20]
-
Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.[20]
5. Analysis:
-
Examine the stained slides under a microscope.
-
Quantify the staining intensity and the percentage of positive cells for each marker.
Data Interpretation and Expected Outcomes
Treatment with an effective dose of this compound is expected to result in:
-
Significant tumor growth inhibition or regression in the xenograft model compared to the vehicle-treated control group.
-
Reduced phosphorylation of c-Met and its downstream effectors (AKT, ERK) as determined by Western blot analysis of tumor lysates.
-
Decreased proliferation (reduced Ki-67 staining) and increased apoptosis (increased cleaved caspase-3 staining) in tumor tissues as observed by IHC.
-
Inhibition of angiogenesis (reduced CD31 staining) in the tumor microenvironment.
These comprehensive analyses will provide a robust preclinical data package for evaluating the therapeutic potential of this compound.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. c-MET [abbviescience.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. LLC cells tumor xenograft model [protocols.io]
- 15. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 17. addgene.org [addgene.org]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 20. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 21. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying c-Met Inhibitor Drug Resistance Mechanisms
Topic: c-Met-IN-16 for studying drug resistance mechanisms
Audience: Researchers, scientists, and drug development professionals.
Note on this compound: Publicly available scientific literature and experimental data specifically for "this compound" (CAS: 1208248-23-0) are limited. This compound is available from commercial suppliers for research purposes and is referenced in patent literature (WO2012003338A1) related to combinations of c-Met inhibitors with antibodies. Due to the scarcity of specific data for this compound, this document will provide a comprehensive framework for studying c-Met inhibitor drug resistance using the well-characterized and clinically relevant c-Met inhibitor, Crizotinib , as a primary example. The principles, protocols, and data presentation formats described herein are broadly applicable and can be adapted for the investigation of novel or less-characterized inhibitors such as this compound.
Introduction to c-Met and Drug Resistance
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase have shown clinical efficacy; however, as with many targeted therapies, the development of drug resistance is a major clinical challenge.[4]
Mechanisms of resistance to c-Met inhibitors can be broadly categorized as:
-
On-target resistance: Involves genetic alterations within the MET gene itself, preventing the inhibitor from binding effectively. This includes point mutations in the kinase domain.
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for c-Met signaling to drive tumor cell proliferation and survival. This can involve the amplification or mutation of other receptor tyrosine kinases (e.g., EGFR) or downstream signaling components (e.g., KRAS).[5]
-
Drug efflux: Increased expression of drug transporters that actively pump the inhibitor out of the cell.
These application notes provide a guide to utilizing c-Met inhibitors in preclinical research to investigate these resistance mechanisms.
c-Met Signaling Pathway
The binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, creating docking sites for various downstream signaling proteins.[4] Key signaling cascades activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, survival, and motility.[2][6]
References
- 1. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. An updated patent review of small-molecule c-Met kinase inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SOMG-833, a novel selective c-MET inhibitor, blocks c-MET-dependent neoplastic effects and exerts antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-MET kinase inhibitors: a patent review (2011 - 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the development and progression of numerous human cancers.[1][3] This makes c-Met a compelling target for therapeutic intervention in oncology.[1][3] High-throughput screening (HTS) of small molecule libraries is a critical step in the discovery of novel and potent c-Met inhibitors.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening and characterization of c-Met inhibitors. While the specific compound "c-Met-IN-16" was referenced, a thorough search of scientific literature and commercial datasheets did not yield any specific biochemical or cellular data for this particular molecule. Therefore, the following protocols and data tables are presented as a representative guide for the screening and evaluation of c-Met inhibitors, based on established methodologies for well-characterized compounds in this class.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are central to cell survival, proliferation, and motility.[4]
Caption: The c-Met signaling pathway initiated by HGF binding.
High-Throughput Screening (HTS) Workflow
The primary goal of an HTS campaign against c-Met is to identify "hits" from a large chemical library that inhibit its kinase activity. A typical workflow involves a primary biochemical screen followed by secondary and cellular assays to confirm activity and determine potency and selectivity.
Caption: A general workflow for high-throughput screening of c-Met inhibitors.
Data Presentation: Representative Data for a c-Met Inhibitor
The following tables summarize the type of quantitative data that would be generated for a candidate c-Met inhibitor during a screening campaign. Note: The data presented here are for illustrative purposes and are not specific to this compound.
Table 1: Biochemical Activity of a Representative c-Met Inhibitor
| Assay Type | Target | IC50 (nM) |
| Kinase Assay | c-Met | 10 |
| Binding Assay | c-Met | 15 |
Table 2: Cellular Activity of a Representative c-Met Inhibitor
| Cell Line | c-Met Status | Assay Type | IC50 (nM) |
| MKN-45 | Amplified | Proliferation | 50 |
| U-87 MG | Overexpressed | Proliferation | 120 |
| A549 | Wild-type | Proliferation | >1000 |
| MKN-45 | Amplified | Migration | 75 |
| U-87 MG | Overexpressed | Invasion | 150 |
Experimental Protocols
Primary High-Throughput Screening: Biochemical c-Met Kinase Assay
This protocol describes a generic, luminescence-based kinase assay suitable for HTS to measure the activity of c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates.
-
Prepare the enzyme/substrate master mix in kinase assay buffer containing c-Met kinase and the peptide substrate.
-
Dispense the enzyme/substrate mix into the assay plates.
-
Incubate the plates at room temperature for a short period (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Prepare the ATP solution in kinase assay buffer.
-
Add the ATP solution to the assay plates to initiate the kinase reaction.
-
Incubate the plates at room temperature for a defined period (e.g., 60 minutes).
-
Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plates in the dark for 10 minutes.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Secondary Assay: Cellular c-Met Phosphorylation Assay
This protocol describes an in-cell Western assay to measure the inhibition of HGF-induced c-Met phosphorylation in a cellular context.
Materials:
-
A c-Met dependent cell line (e.g., MKN-45 or U-87 MG)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
Test compounds (e.g., this compound)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met
-
Fluorescently labeled secondary antibodies
-
96-well clear-bottom black plates
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate the cells with the primary antibodies overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Read the fluorescence intensity at the appropriate wavelengths using an imaging plate reader.
-
Normalize the phospho-c-Met signal to the total c-Met signal and calculate the percent inhibition to determine the IC50 value.
Cellular Proliferation Assay
This protocol describes a colorimetric assay to assess the effect of a c-Met inhibitor on the proliferation of cancer cell lines.
Materials:
-
A c-Met dependent cell line (e.g., MKN-45)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
WST-1 or MTS reagent
-
96-well clear plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for 72 hours.
-
Add the WST-1 or MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion
The protocols and workflow described provide a robust framework for the high-throughput screening and characterization of novel c-Met inhibitors. By employing a combination of biochemical and cellular assays, researchers can effectively identify and validate potent and selective inhibitors of the c-Met signaling pathway, paving the way for the development of new cancer therapeutics. Further characterization of promising lead compounds would involve more extensive selectivity profiling, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological assessments.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of c-Met Inhibition by c-Met-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor (HGF) receptor, is a critical signaling protein involved in cell proliferation, migration, invasion, and survival.[1][2] Aberrant activation of the c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it a key target for therapeutic intervention.[2][3][4] c-Met-IN-16 is a novel small molecule inhibitor designed to specifically target the kinase activity of c-Met, thereby attenuating its downstream signaling cascades.
These application notes provide a detailed protocol for the use of this compound in immunohistochemistry (IHC) to assess its inhibitory effects on c-Met signaling in formalin-fixed, paraffin-embedded (FFPE) tissue samples. The following sections include information on the c-Met signaling pathway, a representative experimental workflow, and protocols for sample preparation and IHC staining.
c-Met Signaling Pathway
The binding of hepatocyte growth factor (HGF) to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain.[5] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, motility, and invasion.[6] Dysregulation of this pathway can lead to uncontrolled cell proliferation and metastasis.[1]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. carislifesciences.com [carislifesciences.com]
- 5. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
c-Met-IN-16 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of c-Met inhibitors in cell lines. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with c-Met inhibitors?
A1: Many small molecule c-Met inhibitors are multi-kinase inhibitors, meaning they can inhibit other kinases in addition to c-Met.[1] Common off-target effects can lead to unexpected phenotypic outcomes in cellular assays. For instance, some c-Met inhibitors like Tivantinib and Crizotinib have been shown to suppress cancer cell growth through mechanisms independent of c-Met inhibition.[2] It has been reported that the cytotoxic effects of Tivantinib may be due to the perturbation of cellular microtubule dynamics.[2]
Q2: How can I determine if the observed effect in my cell line is due to on-target c-Met inhibition or an off-target effect?
A2: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use of structurally distinct c-Met inhibitors: Test multiple c-Met inhibitors with different chemical scaffolds. If the observed phenotype is consistent across various inhibitors, it is more likely to be an on-target effect.
-
Rescue experiments: In c-Met dependent cell lines, the inhibitory effects on cell growth or signaling can be rescued by the addition of Hepatocyte Growth Factor (HGF), the ligand for c-Met. Lack of rescue may suggest off-target activity.
-
Kinase profiling: Perform a kinase selectivity screen to identify other potential targets of your inhibitor.[4] This can be done through commercial services that test the inhibitor against a large panel of kinases.
Q3: In which cell lines have off-target effects of c-Met inhibitors been reported?
A3: Off-target effects have been observed in various cancer cell lines. For example, in thyroid cancer cell lines, the anti-tumor activity of Tivantinib and Crizotinib was attributed to off-target activities rather than c-Met inhibition.[2] It is crucial to characterize the specific effects in the cell line you are using, as these can be context-dependent.
Q4: What are some of the downstream signaling pathways affected by c-Met inhibitors that could indicate off-target effects?
A4: While c-Met inhibition is expected to impact canonical downstream pathways like PI3K/AKT, RAS/MAPK, and STAT3, modulation of other pathways could suggest off-target activity.[5][6] For example, if you observe significant changes in pathways unrelated to c-Met signaling, it warrants further investigation into potential off-target kinases being inhibited.
Troubleshooting Guides
Problem 1: Inconsistent results with c-Met inhibitor treatment across different cell lines.
-
Possible Cause: Cell lines may have varying levels of c-Met expression and dependency. Some cell lines may rely on alternative signaling pathways for survival and proliferation, making them less sensitive to c-Met inhibition.[7]
-
Troubleshooting Steps:
-
Characterize c-Met expression: Perform Western blotting or flow cytometry to determine the protein levels of total and phosphorylated c-Met in your panel of cell lines.
-
Assess c-Met dependency: Use siRNA or shRNA to knock down c-Met and observe the impact on cell viability and proliferation. This will help identify cell lines that are truly dependent on c-Met signaling.
-
Evaluate inhibitor potency: Determine the IC50 value of the inhibitor in each cell line to quantify its potency.
-
Problem 2: The observed phenotype (e.g., cell death) is more potent than what is expected from c-Met inhibition alone.
-
Possible Cause: The inhibitor may have potent off-target effects that contribute to the observed phenotype.[2]
-
Troubleshooting Steps:
-
Perform a kinase selectivity screen: This will provide a broader view of the inhibitor's targets.
-
Conduct a dose-response curve with a highly selective c-Met inhibitor: Compare the effects of your inhibitor to a more specific one. A significant difference in potency could indicate off-target effects of your compound.
-
Utilize a c-Met knockdown system: As mentioned in the FAQs, comparing the inhibitor's effect to a genetic knockdown of c-Met is a crucial control.[3]
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various c-Met inhibitors against c-Met and other kinases, highlighting their selectivity.
| Inhibitor | c-Met IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Cell Line(s) Tested | Reference |
| PHA-665752 | 4 (Ki) | >50-fold selective vs a panel of tyrosine and serine-threonine kinases | - | GTL-16, NCI-H69, U-87 MG | |
| Crizotinib | - | ALK | - | Various thyroid cancer cell lines | [2] |
| BMS-777607 | 3.9 | Axl, Ron, Tyro3 | 1.1, 1.8, 4.3 | - | |
| JNJ-38877605 | 4 | >600-fold selective vs 200 other kinases | - | - | |
| Savolitinib | 5 | Highly selective over 274 kinases | - | - |
Experimental Protocols
Protocol 1: Western Blot for c-Met Phosphorylation
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the c-Met inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
For HGF-stimulated phosphorylation, serum-starve cells overnight before treatment with the inhibitor, followed by stimulation with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
-
Inhibitor Treatment:
-
The next day, treat cells with a serial dilution of the c-Met inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagrams
Below are diagrams illustrating the canonical c-Met signaling pathway and a workflow to investigate off-target effects.
Caption: Canonical c-Met signaling pathways.
Caption: Workflow to investigate off-target effects.
References
- 1. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tube-tester.com [tube-tester.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 7. download.basf.com [download.basf.com]
Technical Support Center: Optimizing c-Met-IN-16 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of c-Met-IN-16 for accurate IC50 determination.
Disclaimer
"this compound" is a hypothetical designation for a novel c-Met inhibitor used here for illustrative purposes. The experimental values and troubleshooting scenarios described are based on published data for various c-Met tyrosine kinase inhibitors and may not be directly applicable to all compounds. Researchers should always refer to the specific product datasheet and relevant literature for the inhibitor they are using.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of the c-Met receptor tyrosine kinase.[1] The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of tyrosine residues in its kinase domain.[1][2][3] This activation initiates downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[3][4][5][6][7] this compound likely acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling.
Q2: What is a typical starting concentration range for this compound in an IC50 experiment?
A2: The optimal concentration range for this compound will be cell line-dependent. However, based on data from various c-Met inhibitors, a broad starting range of 0.1 nM to 10 µM is recommended for initial screening. For more targeted experiments, a narrower range can be selected based on preliminary data or literature values for similar compounds in the cell line of interest.
Q3: How does the concentration of Hepatocyte Growth Factor (HGF) in the culture medium affect the IC50 of this compound?
A3: The concentration of HGF is a critical factor. In cell lines where c-Met signaling is ligand-dependent, the presence of HGF is necessary to activate the pathway and observe the inhibitory effect of this compound. However, excessively high, non-physiological concentrations of HGF may lead to an overestimation of the required inhibitor concentration, resulting in a higher IC50 value. It is advisable to use a concentration of HGF that elicits a submaximal but robust phosphorylation of c-Met.
Q4: What are common solvents for dissolving this compound and what are the potential issues?
A4: Like many small molecule kinase inhibitors, this compound is likely to have poor aqueous solubility.[4][8] The most common solvent is dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium for the final working concentrations. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Precipitation of the compound upon dilution in aqueous media is a common issue and should be monitored carefully.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of the IC50 value for this compound.
| Problem | Possible Cause | Recommended Solution |
| High IC50 value or no inhibition observed | 1. Low c-Met expression or activation in the chosen cell line: Not all cell lines have sufficient c-Met expression or activation for an inhibitor to show a potent effect.[6][7] 2. Suboptimal HGF concentration: Insufficient HGF may not adequately stimulate the c-Met pathway, while excessive HGF can overcome the inhibition. 3. Compound instability or degradation: The inhibitor may be unstable in the culture medium over the incubation period. 4. Drug efflux pumps: The cell line may express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that actively pump the inhibitor out of the cells. | 1. Cell Line Characterization: Confirm c-Met expression and phosphorylation status in your cell line by Western blot or ELISA. Select cell lines with known c-Met dependency if possible. 2. HGF Titration: Perform an HGF dose-response experiment to determine the optimal concentration that induces a robust but not saturating level of c-Met phosphorylation. 3. Stability Check: Assess the stability of this compound in your experimental conditions. Consider shorter incubation times or replenishing the compound. 4. Use of Efflux Pump Inhibitors: If drug efflux is suspected, consider co-incubation with a known efflux pump inhibitor as a control experiment. |
| Poor dose-response curve (flat or irregular) | 1. Compound precipitation: this compound may have precipitated at higher concentrations upon dilution into the aqueous culture medium.[4][8] 2. Cytotoxicity of the solvent (DMSO): High concentrations of DMSO can cause cell death, masking the specific effect of the inhibitor. 3. Off-target effects: At higher concentrations, the inhibitor might have off-target effects that interfere with the viability assay.[9] 4. Incorrect serial dilutions: Errors in preparing the concentration series can lead to a non-sigmoidal curve. | 1. Solubility Assessment: Visually inspect the diluted solutions for any signs of precipitation. Consider using a solubility-enhancing agent if necessary, or lowering the highest concentration tested. 2. Solvent Control: Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic threshold for your cell line. Include a "vehicle-only" control. 3. Selectivity Profiling: If possible, test this compound against a panel of other kinases to understand its selectivity profile. Lower the highest concentration to a range where the inhibitor is expected to be more specific for c-Met. 4. Dilution Verification: Carefully re-prepare the serial dilutions and use calibrated pipettes. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across the wells of the microplate. 2. Edge effects: Evaporation from the outer wells of the microplate can lead to increased compound concentration and affect cell growth. 3. Incomplete dissolution of the compound: If the compound has not fully dissolved in DMSO or has precipitated upon dilution, it will not be evenly distributed. | 1. Proper Cell Seeding Technique: Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting. 2. Plate Layout: Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or medium to minimize evaporation from the inner wells. 3. Ensure Complete Dissolution: Vortex the DMSO stock solution thoroughly. When diluting in medium, mix well immediately and inspect for any signs of precipitation. |
Summary of IC50 Values for Various c-Met Inhibitors (for reference)
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| c-Met/RON Dual Kinase Inhibitor | HT-29 (ligand-induced autophosphorylation) | <100 | |
| c-Met/RON Dual Kinase Inhibitor | BxPC3 (ligand-induced autophosphorylation) | <100 | |
| SU11274 | ACHN (renal cell carcinoma) | 5810 | [10] |
| SU11274 | 769P (renal cell carcinoma) | 8390 | [10] |
| ARQ 197 | Caki-1 (renal cell carcinoma) | 350 | [10] |
| ARQ 197 | 769P (renal cell carcinoma) | 680 | [10] |
| DFX117 | NCI-H1975 (non-small cell lung cancer) | 20 | [11] |
| DFX117 | NCI-H1993 (non-small cell lung cancer) | 80 | [11] |
| DFX117 | HCC827 (non-small cell lung cancer) | 30 | [11] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Materials:
-
Adherent cancer cell line with known c-Met expression
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Hepatocyte Growth Factor (HGF), recombinant human
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO for dissolving formazan
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Resuspend cells in complete medium to a final concentration that will result in 70-80% confluency after 24 hours. A typical seeding density is 5,000-10,000 cells per well in 100 µL of medium.
-
Seed the cells into a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain 2X working concentrations of the desired final concentrations (e.g., from 20 µM down to 0.2 nM).
-
Also prepare a "vehicle control" with the same final DMSO concentration as the highest drug concentration.
-
If required, add HGF to the medium containing the serially diluted inhibitor to the desired final concentration.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound (and HGF, if applicable) to the respective wells. Include wells for "cells + vehicle" and "medium only" (blank).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. c-MET [abbviescience.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Met is a prognostic marker and potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with c-Met-IN-16
Welcome to the technical support center for c-Met-IN-16. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental results. This guide provides detailed FAQs, troubleshooting advice, experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the ATP-binding site of the c-Met receptor tyrosine kinase. By occupying this pocket, it prevents the phosphorylation and subsequent activation of c-Met, thereby blocking downstream signaling pathways such as the PI3K/Akt, MAPK/Erk, and STAT3 pathways. This inhibition is intended to reduce cancer cell proliferation, survival, migration, and invasion.
Q2: I'm not seeing the expected decrease in cell viability in my cancer cell line after treatment with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of effect on cell viability:
-
Low c-Met Dependence: The cell line you are using may not be "addicted" to the c-Met signaling pathway for its survival and proliferation. Even if c-Met is expressed, it may not be the primary driver of oncogenic signaling.
-
Compensatory Signaling: Cancer cells can adapt to the inhibition of one pathway by upregulating others. Crosstalk with other receptor tyrosine kinases, such as EGFR, can provide alternative survival signals.[1][2]
-
Drug Concentration and Exposure: The concentration of this compound may be too low, or the incubation time may be too short to elicit a cytotoxic or cytostatic effect.
-
Experimental Conditions: The presence of high concentrations of Hepatocyte Growth Factor (HGF), the ligand for c-Met, in the culture medium can sometimes overcome the inhibitory effect of the compound. It is often recommended to test the inhibitor at HGF concentrations that mimic physiological levels.
Q3: My Western blot shows incomplete inhibition of phosphorylated c-Met (p-c-Met) even at high concentrations of this compound. Why might this be happening?
A3: Incomplete inhibition of p-c-Met can be perplexing. Here are a few potential causes:
-
High Receptor Expression: The target cells may have an extremely high level of c-Met expression or gene amplification, requiring a higher concentration of the inhibitor to achieve full target saturation.
-
Constitutive Activation: The c-Met receptor in your cell line might have a mutation that leads to constitutive, ligand-independent activation, which can sometimes be less sensitive to ATP-competitive inhibitors.
-
Reagent Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Repeated freeze-thaw cycles can reduce the potency of the compound.
-
Assay Timing: The time point at which you are lysing the cells after treatment might be too late. Cells can sometimes exhibit a transient rebound in signaling.
Q4: I've observed a decrease in cell viability, but my Western blot does not show a corresponding decrease in p-c-Met. How can I explain this?
A4: This is a critical observation that suggests potential off-target effects. While this compound is designed to be a c-Met inhibitor, like many small molecule kinase inhibitors, it may inhibit other kinases. Some c-Met inhibitors have been shown to have activity against other kinases such as Axl, Ron, and Tie2.[3] The observed cytotoxicity could be due to the inhibition of one or more of these other kinases that are important for the survival of your specific cell line. It has also been reported that some compounds initially identified as c-Met inhibitors exert their anti-tumor effects through mechanisms independent of c-Met, such as by disrupting microtubule dynamics.[3]
Troubleshooting Guide
This guide is designed to help you navigate unexpected experimental outcomes.
| Observation | Potential Cause | Suggested Action |
| No change in p-c-Met and no effect on cell viability. | 1. Cell line is not dependent on c-Met signaling. 2. c-Met is not expressed or is expressed at very low levels. 3. Inactive compound. | 1. Confirm c-Met expression and phosphorylation status in your untreated cell line via Western blot. 2. Use a positive control cell line known to be sensitive to c-Met inhibition (e.g., a c-Met amplified line). 3. Verify the activity of this compound with an in vitro kinase assay. |
| Inhibition of p-c-Met, but no effect on cell viability. | 1. c-Met signaling is not critical for the survival of this cell line. 2. Redundant signaling pathways are compensating for c-Met inhibition. 3. The assay endpoint (e.g., viability at 72h) is not capturing a more subtle phenotype (e.g., reduced migration). | 1. Consider assays for other biological functions regulated by c-Met, such as cell migration or invasion (e.g., transwell assay). 2. Investigate crosstalk with other pathways (e.g., EGFR) by Western blotting for other phosphorylated RTKs. 3. Try combination therapies with inhibitors of potential escape pathways. |
| No change in p-c-Met, but a significant decrease in cell viability. | 1. Off-target effects. The compound is likely inhibiting other kinases or cellular targets that are critical for cell survival. | 1. Perform a kinase inhibitor profiling screen to identify other potential targets of this compound. 2. Use a structurally unrelated c-Met inhibitor to see if the phenotype is reproduced. 3. Use genetic approaches (e.g., siRNA or CRISPR) to knock down c-Met and see if this phenocopies the effect of the inhibitor. If not, an off-target effect is highly likely.[3] |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions (e.g., cell passage number, confluency). 2. Degradation of the inhibitor. 3. Inconsistent incubation times or drug concentrations. | 1. Standardize all experimental parameters. Use cells within a defined passage number range. 2. Aliquot the inhibitor stock solution to minimize freeze-thaw cycles. 3. Double-check all calculations and pipetting for accuracy. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the c-Met signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.
Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades that promote cell proliferation, survival, and migration. This compound acts by inhibiting the kinase activity of the c-Met receptor.
Caption: A standard experimental workflow for evaluating the efficacy of this compound, from cell line selection to data analysis.
Caption: A logical troubleshooting tree to help diagnose unexpected experimental outcomes when using this compound.
Detailed Experimental Protocols
Western Blotting for c-Met and Downstream Signaling
This protocol outlines the steps to assess the phosphorylation status of c-Met and key downstream proteins like Akt and Erk.
-
Cell Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time.
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with vehicle control and medium-only blanks.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Subtract the absorbance of the medium-only blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
References
Technical Support Center: c-Met-IN-16 and Primary Cell Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize cytotoxicity when using the c-Met inhibitor, c-Met-IN-16, in primary cell cultures. Given the limited publicly available data specific to this compound, this guide also incorporates general principles for working with small molecule kinase inhibitors in sensitive primary cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is identified as a small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[2][3][4] In cancer, this pathway can be dysregulated, leading to tumor growth and metastasis.[5] c-Met inhibitors like this compound are designed to block the kinase activity of the c-Met receptor, thereby inhibiting downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.[3]
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?
A2: High cytotoxicity in primary cells can stem from several factors. Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.[6] The observed toxicity may not be a direct result of c-Met inhibition but could be due to "off-target" effects, where the inhibitor affects other kinases or cellular processes.[7] Some c-Met inhibitors are known to be multi-kinase inhibitors, which can increase the likelihood of off-target toxicity.[7] Furthermore, the concentration of the inhibitor and the duration of exposure are critical factors that can lead to cytotoxicity if not optimized.[8]
Q3: What are the typical off-target effects observed with c-Met inhibitors?
A3: Off-target effects vary between different c-Met inhibitors. For instance, studies on other c-Met inhibitors like Tivantinib and Crizotinib have shown that their anti-tumor activity and cytotoxicity can be attributed to effects on cellular components other than c-Met.[7] It is crucial to determine if this compound has known off-target activities, which may require consulting the supplier for more detailed information or performing specific experiments to assess its selectivity.
Q4: How do I differentiate between cytotoxicity and cytostatic effects?
A4: It is important to distinguish between cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation). Standard colorimetric assays like MTT measure metabolic activity and may not differentiate between these two outcomes. A reduction in signal could indicate either fewer viable cells or a decreased metabolic rate in a stable population of cells. It is recommended to use assays that directly measure cell death (e.g., LDH release, Annexin V/PI staining) in parallel with proliferation assays (e.g., cell counting, EdU incorporation) to get a clearer picture of the drug's effect.
Troubleshooting Guides
Issue 1: Excessive Cell Death at Expected Efficacious Concentrations
Possible Causes:
-
Incorrect inhibitor concentration: The optimal concentration for primary cells may be significantly lower than for cancer cell lines.
-
Off-target toxicity: this compound may be inhibiting other essential kinases.
-
Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve the inhibitor may be at a toxic concentration.
-
Suboptimal cell culture conditions: Primary cells are highly sensitive to their environment.
Solutions:
-
Perform a Dose-Response Curve: A critical first step is to determine the IC50 (or EC50) and the maximum non-toxic concentration in your specific primary cell type.[9] Test a wide range of concentrations to identify a therapeutic window.
-
Optimize Treatment Duration: Reduce the exposure time of the primary cells to this compound. Time-course experiments can help identify the minimum time required to achieve the desired effect on c-Met signaling while minimizing toxicity.[8]
-
Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions (including vehicle controls) and is below the toxic threshold for your primary cells (typically <0.1%).[10]
-
Enhance Cell Culture Conditions:
-
Use specialized media and supplements recommended for your primary cell type.
-
Consider the use of growth factors, such as HGF or EGF, which can sometimes protect cells from apoptotic stimuli.[10]
-
Ensure proper attachment of cells by using appropriate matrix-coated culture vessels.
-
Issue 2: Inconsistent Results Between Experiments
Possible Causes:
-
Inhibitor instability: The inhibitor may be degrading in solution.
-
Cell variability: Primary cells from different donors or passages can exhibit significant variability.
-
Contamination: Low-level microbial contamination can affect cell health and response to treatment.
Solutions:
-
Proper Inhibitor Handling: Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the supplier.[8] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Standardize Cell Source and Passage: Use primary cells from the same donor and within a narrow passage range for a set of experiments to minimize biological variability.
-
Routine Contamination Screening: Regularly test your cell cultures for mycoplasma and other common contaminants.[11][12] Discard any contaminated cultures to prevent the spread and ensure data integrity.[11]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate primary cells at a predetermined optimal density in a multi-well plate (e.g., 96-well). Allow cells to attach and recover for 24 hours.
-
Serial Dilution: Prepare a series of dilutions of this compound in your cell culture medium. A common starting point is a wide range from nanomolar to micromolar concentrations.[9]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and cell death.
-
Annexin V/PI Staining: Use flow cytometry or fluorescence microscopy to quantify apoptotic and necrotic cells.
-
-
Data Analysis: Plot the percentage of cell death against the inhibitor concentration to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects via Western Blot
-
Treatment: Treat primary cells with a non-toxic concentration of this compound (determined from Protocol 1) for a relevant time period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-c-Met (to confirm on-target inhibition)
-
Total c-Met
-
Phospho-Akt and total Akt (downstream effectors)
-
Phospho-ERK and total ERK (downstream effectors)
-
Antibodies against key off-target kinases (if known or suspected).
-
-
Use appropriate secondary antibodies and a detection reagent.
-
-
Analysis: Quantify the band intensities to assess the inhibition of c-Met signaling and any changes in the phosphorylation status of potential off-target kinases.
Quantitative Data Summary
Table 1: Example Dose-Response Data for a c-Met Inhibitor in Primary Hepatocytes
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 | 5 |
| 0.1 | 98 | 6 |
| 1 | 95 | 8 |
| 5 | 70 | 25 |
| 10 | 50 | 48 |
| 25 | 20 | 85 |
| 50 | 5 | 95 |
Note: This is example data and not specific to this compound. Researchers should generate their own data.
Visualizations
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound in primary cells.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. preprints.org [preprints.org]
- 3. c-MET [abbviescience.com]
- 4. sinobiological.com [sinobiological.com]
- 5. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Primary hepatocytes and their cultures in liver apoptosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. 细胞培养污染故障排除 [sigmaaldrich.com]
Technical Support Center: Troubleshooting c-Met-IN-16 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of c-Met-IN-16, a hydrophobic small molecule inhibitor. The following information is designed to address common issues and provide detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is precipitating out of solution during formulation or administration. What can I do?
A1: Precipitation is a common issue with hydrophobic compounds like this compound. Here are several factors to consider and troubleshoot:
-
Solvent Choice: Ensure you are using an appropriate solvent system. Due to its hydrophobic nature, this compound will have poor solubility in aqueous solutions alone. A co-solvent system is often necessary.
-
Vehicle Composition: The choice of vehicle is critical for maintaining solubility and ensuring bioavailability. Common vehicles for oral administration of hydrophobic compounds include:
-
Corn oil
-
Carboxymethyl cellulose (CMC) suspension
-
Polyethylene glycol (PEG) formulations
-
Tween 80 or other surfactants to improve wetting and dispersion
-
-
Formulation Procedure: The order of mixing components can impact the final formulation. It is often best to first dissolve this compound in a small amount of an organic solvent like DMSO and then add this solution to the final vehicle with vigorous mixing.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may help dissolve the compound, but be cautious of potential degradation. Always check the compound's stability at elevated temperatures.
Q2: I am not observing the expected therapeutic effect in vivo. What are the potential reasons?
A2: A lack of in vivo efficacy can stem from several issues related to drug delivery and experimental design:
-
Poor Bioavailability: Even if the compound is in solution, it may not be efficiently absorbed. Consider the following:
-
Route of Administration: Oral gavage is common, but for compounds with low oral bioavailability, intraperitoneal (IP) or intravenous (IV) injection might be more effective.
-
Vehicle Effects: The vehicle itself can influence absorption. For example, lipid-based formulations can sometimes enhance the absorption of hydrophobic drugs.
-
-
Inadequate Dosing: The dose may be too low to achieve a therapeutic concentration at the tumor site. A dose-response study is recommended to determine the optimal dose.
-
Metabolism and Clearance: The compound may be rapidly metabolized and cleared from the body. Pharmacokinetic (PK) studies are essential to understand the compound's half-life and exposure profile.
-
Target Engagement: It is crucial to confirm that the inhibitor is reaching its target and inhibiting c-Met phosphorylation in vivo. This can be assessed by collecting tumor samples at various time points after administration and performing Western blotting or immunohistochemistry for phospho-c-Met.
Q3: What are some recommended starting formulations for this compound for oral gavage in mice?
A3: While the optimal formulation should be determined empirically, here are some commonly used vehicles for hydrophobic inhibitors that can serve as a starting point:
| Vehicle Composition | Preparation Notes | Considerations |
| 10% DMSO in Corn Oil | Dissolve this compound in DMSO first, then add to corn oil. Vortex thoroughly before each administration. | DMSO can have biological effects at higher concentrations. Keep the final DMSO concentration as low as possible. |
| 0.5% (w/v) Carboxymethyl Cellulose (CMC) in Saline | A suspension is typically formed. The compound should be finely ground to improve dispersion. Sonication may be required. | Ensure the suspension is homogenous before each gavage to deliver a consistent dose. |
| 5% (v/v) Tween 80 in Saline | Tween 80 acts as a surfactant to aid in suspending the hydrophobic compound. | Can improve wetting and prevent aggregation of particles. |
| 20% (v/v) PEG 400 in Saline | Polyethylene glycol can improve the solubility of some hydrophobic compounds. | The viscosity will be higher than saline alone. |
It is highly recommended to perform a small-scale solubility test with your specific batch of this compound in a few different vehicles before preparing a large batch for your in vivo study.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage (10% DMSO in Corn Oil)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and vehicle for your study. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 µL/g, you would need 0.2 mg of this compound per mouse in 200 µL of vehicle.
-
Weigh the required amount of this compound into a sterile tube.
-
Add the required volume of DMSO (10% of the final volume). For a 1 mL final volume, add 100 µL of DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Add the required volume of corn oil (90% of the final volume) to the DMSO solution. For a 1 mL final volume, add 900 µL of corn oil.
-
Vortex the mixture vigorously for at least 1-2 minutes to ensure a homogenous solution/suspension.
-
Visually inspect the solution for any precipitation before each administration. Vortex again immediately before drawing the solution into the dosing syringe.
Protocol 2: Assessment of c-Met Target Engagement in Tumor Xenografts
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Tissue lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate and imaging system
Procedure:
-
At a predetermined time point after the final dose (e.g., 2, 6, or 24 hours), euthanize the mice according to approved institutional protocols.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until further processing.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Perform SDS-PAGE and Western blotting with the prepared lysates.
-
Probe the membranes with antibodies against phospho-c-Met, total c-Met, and a loading control.
-
Develop the blots and quantify the band intensities to determine the ratio of phospho-c-Met to total c-Met. A significant reduction in this ratio in the this compound treated group compared to the vehicle control group indicates successful target engagement.
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for In Vivo Delivery Issues
Adjusting c-Met-IN-16 treatment time for optimal pathway inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using c-Met-IN-16 to help optimize treatment time for effective pathway inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of the c-Met tyrosine kinase.[1][2] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates specific tyrosine residues, initiating downstream signaling. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met to block this autophosphorylation and subsequent activation of signaling cascades.[3]
Q2: Which downstream signaling pathways are affected by this compound?
A2: The primary signaling pathways downstream of c-Met are the PI3K/AKT and RAS/MAPK (ERK) pathways.[4] Therefore, effective inhibition by this compound is expected to decrease the phosphorylation of key molecules in these cascades, namely p-MET, p-AKT, and p-ERK.
Q3: What is a typical starting point for this compound treatment time and concentration?
A3: Based on studies with similar c-Met kinase inhibitors, a starting point for in vitro experiments is a concentration range of 1-10 µM.[4] For treatment duration, initial experiments can be conducted for 2 to 24 hours. A time-course experiment is highly recommended to determine the optimal treatment window for your specific cell line and experimental conditions. One study using a c-Met inhibitor showed inhibition of c-Met phosphorylation for up to 12 hours after a single dose in vivo.[3]
Q4: How can I assess the effectiveness of this compound treatment?
A4: The most direct method is to measure the phosphorylation status of c-Met and its downstream targets, AKT and ERK, via Western blotting. A significant decrease in the levels of p-MET, p-AKT, and p-ERK relative to total protein levels indicates successful pathway inhibition. Additionally, functional assays such as cell viability (e.g., MTT or WST-1 assay), migration, or invasion assays can be used to assess the biological consequences of c-Met inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of p-MET observed. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low. 2. Short treatment time: The incubation time may be insufficient for the inhibitor to take effect. 3. Cell line insensitivity: The cell line may not be dependent on c-Met signaling. 4. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM). 2. Conduct a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). 3. Confirm c-Met expression and activation in your cell line. Consider if the pathway is constitutively active or requires HGF stimulation. 4. Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh solutions for each experiment. |
| p-MET is inhibited, but p-AKT and/or p-ERK are not. | 1. Signal crosstalk: Other receptor tyrosine kinases (RTKs) may be compensating for the loss of c-Met signaling and activating the PI3K/AKT or MAPK/ERK pathways. 2. Off-target effects of the inhibitor: Some c-Met inhibitors have been shown to have off-target activities.[4] 3. Differential kinetics of pathway inhibition: The inhibition of p-MET may be more rapid or transient than that of downstream effectors. | 1. Investigate the activation status of other RTKs (e.g., EGFR, HER2) in your cell line. Combination therapy with other inhibitors might be necessary. 2. Review the literature for known off-target effects of your specific inhibitor. Consider using a structurally different c-Met inhibitor to confirm the phenotype. 3. Perform a detailed time-course experiment, analyzing samples at multiple early and late time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). |
| Initial inhibition is observed, but phosphorylation levels rebound at later time points. | 1. Inhibitor degradation/metabolism: The inhibitor may be unstable in culture medium or metabolized by the cells over time. 2. Rebound effect: Withdrawal or depletion of the inhibitor can lead to a rebound in receptor phosphorylation, sometimes to levels higher than baseline.[1][5] This can be due to an accumulation of the receptor at the cell surface during inhibitor treatment.[5] | 1. Replenish the culture medium with fresh inhibitor at regular intervals (e.g., every 12 or 24 hours) for longer-term experiments. 2. Be aware of the rebound phenomenon, especially in washout experiments. For sustained inhibition, continuous presence of the inhibitor is crucial. Consider the timing of your endpoint analysis carefully. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell density, passage number, and serum concentration can all influence signaling pathways. 2. Inconsistent HGF stimulation: If using HGF to induce c-Met activation, variations in its concentration or activity can lead to inconsistent results. | 1. Maintain consistent cell culture practices. Plate cells at the same density and use cells within a defined passage number range. 2. Prepare fresh HGF dilutions for each experiment and ensure consistent stimulation times. |
Data Presentation
Table 1: Representative Time-Course of c-Met Pathway Inhibition by a c-Met Inhibitor (10 µM)
| Treatment Time | p-MET (Relative to Total MET) | p-AKT (Relative to Total AKT) | p-ERK (Relative to Total ERK) |
| 0 hr (Control) | 1.00 | 1.00 | 1.00 |
| 0.5 hr | 0.45 | 0.65 | 0.70 |
| 1 hr | 0.20 | 0.40 | 0.55 |
| 2 hr | 0.15 | 0.30 | 0.40 |
| 4 hr | 0.10 | 0.25 | 0.35 |
| 8 hr | 0.12 | 0.35 | 0.45 |
| 12 hr | 0.25 | 0.50 | 0.60 |
| 24 hr | 0.40 | 0.70 | 0.85 |
Note: This table presents hypothetical data based on typical kinase inhibitor kinetics to illustrate the expected trend. Actual results will vary depending on the cell line, inhibitor concentration, and other experimental conditions.
Experimental Protocols
Western Blotting for Phosphorylated Proteins (p-MET, p-AKT, p-ERK)
-
Cell Lysis:
-
Plate and treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MET, p-AKT, p-ERK, total MET, total AKT, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
Cell Viability Assay (WST-1)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with various concentrations of this compound and a vehicle control.
-
-
WST-1 Incubation:
-
After the desired treatment duration (e.g., 24, 48, 72 hours), add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: The c-Met signaling pathway and the point of inhibition by this compound.
Caption: Workflow for optimizing this compound treatment time.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rebound Effects Caused by Withdrawal of MET Kinase Inhibitor Are Quenched by a MET Therapeutic Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: c-Met-IN-16 versus Crizotinib in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a hypothetical selective c-Met inhibitor, designated c-Met-IN-16, and the clinically approved multi-targeted tyrosine kinase inhibitor, Crizotinib, in the context of lung cancer cells. The objective is to offer a framework for evaluating the preclinical efficacy and mechanism of action of a novel selective c-Met inhibitor against an established therapeutic agent.
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in the pathogenesis and progression of non-small cell lung cancer (NSCLC).[1][2][3] Aberrant c-Met signaling, arising from gene amplification, mutations, or protein overexpression, can drive tumor growth, invasion, and resistance to other targeted therapies.[3][4][5]
Crizotinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of lung cancers harboring ALK or ROS1 rearrangements.[4] It also exhibits inhibitory activity against the c-Met kinase.[4] In contrast, This compound is presented here as a hypothetical, highly selective small molecule inhibitor of c-Met, designed to specifically target this pathway with minimal off-target effects. This guide outlines the experimental framework for a head-to-head comparison of these two agents in lung cancer cell lines.
Mechanism of Action
This compound (Hypothetical): A selective ATP-competitive inhibitor of c-Met kinase. It is designed to bind specifically to the ATP-binding pocket of c-Met, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. Its high selectivity is intended to minimize toxicities associated with off-target kinase inhibition.
Crizotinib: A multi-targeted tyrosine kinase inhibitor that inhibits c-Met, ALK, and ROS1.[4] By binding to the ATP-binding site of these kinases, Crizotinib blocks their catalytic activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.
Preclinical Performance Data (Hypothetical and Literature-Based)
The following tables summarize hypothetical quantitative data for this compound and literature-derived data for Crizotinib in relevant lung cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound IC50 (nM) | Crizotinib IC50 (nM) |
| c-Met | 1.5 | 11 |
| ALK | >10,000 | 24 |
| ROS1 | >10,000 | 1.7 |
| VEGFR2 | >5,000 | 150 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data for Crizotinib is based on published literature. Data for this compound is hypothetical.
Table 2: Cellular Activity in Lung Cancer Cell Lines
| Cell Line | c-Met Status | This compound IC50 (nM) | Crizotinib IC50 (nM) |
| EBC-1 | MET amplification | 8 | 20 |
| H1993 | MET amplification | 12 | 35 |
| A549 | MET low expression | >1,000 | >1,000 |
| NCI-H460 | MET low expression | >1,000 | >1,000 |
IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. Data for Crizotinib is based on published literature. Data for this compound is hypothetical.
Table 3: Apoptosis Induction in EBC-1 Cells (MET Amplified)
| Treatment (Concentration) | % Apoptotic Cells (this compound) | % Apoptotic Cells (Crizotinib) |
| Vehicle Control | 5% | 6% |
| 10 nM | 35% | 20% |
| 50 nM | 65% | 45% |
% Apoptotic cells determined by Annexin V/PI staining after 48 hours of treatment. Data for Crizotinib is based on published literature. Data for this compound is hypothetical.
Signaling Pathway Analysis
To elucidate the molecular mechanisms of action, the effect of this compound and Crizotinib on the c-Met signaling pathway would be investigated using Western blotting.
Caption: The c-Met signaling pathway and points of inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and Crizotinib on lung cancer cell lines.
-
Cell Seeding: Seed lung cancer cells (e.g., EBC-1, H1993, A549, NCI-H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or Crizotinib (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound and Crizotinib.
-
Cell Treatment: Seed EBC-1 cells in a 6-well plate and treat with the desired concentrations of this compound or Crizotinib for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]
Western Blotting for c-Met Signaling
This protocol is for analyzing the phosphorylation status of c-Met and downstream effectors.
-
Cell Lysis: Treat EBC-1 cells with this compound or Crizotinib for 2 hours, then stimulate with HGF (50 ng/mL) for 15 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating a novel selective c-Met inhibitor, this compound, against the established multi-targeted inhibitor, Crizotinib. The presented hypothetical data suggests that a highly selective c-Met inhibitor could offer more potent and specific inhibition of c-Met-driven lung cancer cells.
Future in vivo studies in xenograft models are warranted to assess the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of promising new c-Met inhibitors. Furthermore, investigating the efficacy of selective c-Met inhibitors in combination with other targeted therapies could provide novel therapeutic strategies for overcoming drug resistance in lung cancer.
References
- 1. Role of c-Met in Cancer: Emphasis on Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Lung Cancer Treatment with Combined c-Met Promoter-Driven Oncolytic Adenovirus and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of c-MET overexpression in cytotoxic anticancer drug-resistant small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay [bio-protocol.org]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Guide to c-Met Inhibition: A Selective c-Met Inhibitor Versus Cabozantinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical selective c-Met inhibitor, herein referred to as c-Met-IN-16, and the multi-targeted tyrosine kinase inhibitor, Cabozantinib. The objective is to furnish a detailed framework for evaluating the efficacy of a selective c-Met inhibitor against an established clinical agent, supported by experimental data and methodologies. Due to the absence of publicly available data for a compound specifically named "this compound," this guide will utilize a placeholder for a selective c-Met inhibitor to illustrate the comparative process, while drawing on extensive preclinical data for Cabozantinib.
Introduction to c-Met and Its Inhibition
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for normal cellular processes such as proliferation, motility, migration, and invasion.[3] Dysregulation of the HGF/c-Met signaling axis through mutation, amplification, or overexpression is implicated in the progression and metastasis of numerous cancers.[2] This makes c-Met an attractive target for cancer therapy.[1]
Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are a key strategy for inhibiting its activity.[1] This guide compares two such inhibitors:
-
This compound (Hypothetical): A selective inhibitor designed to specifically target the c-Met kinase with high potency and minimal off-target effects.
-
Cabozantinib: An orally bioavailable, potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, RET, AXL, and others, approved for the treatment of various cancers.[4][5][6][7][8]
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for a selective c-Met inhibitor (placeholder data) and Cabozantinib, based on preclinical findings.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| c-Met | < 5 | 1.3 [9] |
| VEGFR2 | > 1000 | 0.035[9] |
| RET | > 1000 | 5.2[4] |
| AXL | > 1000 | 7[10] |
| KIT | > 1000 | 4.6[10] |
| FLT3 | > 1000 | 11.3[10] |
| TIE2 | > 1000 | 14.3[10] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Cellular Activity
| Assay | Cell Line | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| c-Met Phosphorylation | HGF-stimulated A549 | < 10 | ~10 [11] |
| Cell Proliferation | MET-amplified GTL-16 | < 50 | ~20 |
| Cell Migration | HGF-stimulated MDA-MB-231 | < 100 | Inhibits migration [12] |
| Cell Invasion | HGF-stimulated DU145 | < 100 | Inhibits invasion [13] |
Table 3: In Vivo Efficacy in Xenograft Models
| Tumor Model | Dosing Regimen (this compound) | % Tumor Growth Inhibition (this compound) | Dosing Regimen (Cabozantinib) | % Tumor Growth Inhibition (Cabozantinib) |
| MET-amplified Gastric Carcinoma (GTL-16) | 50 mg/kg, QD, PO | > 70% | 30 mg/kg, QD, PO | Significant inhibition [12] |
| Colorectal Cancer (CRC) Xenograft | 50 mg/kg, QD, PO | > 60% | 30 mg/kg, QD, PO | Significantly reduced tumor size [14] |
| Triple-Negative Breast Cancer (MDA-MB-231) | 50 mg/kg, QD, PO | > 50% | 30 mg/kg, QD, PO | Significant decrease in tumor growth [12] |
QD: once daily; PO: orally.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of protein kinases.
Methodology:
-
Reagents: Recombinant human kinase enzymes, ATP, appropriate peptide or protein substrate, kinase assay buffer.
-
Procedure:
-
Kinase reactions are performed in a 96-well plate format.
-
Serial dilutions of the test compounds (this compound and Cabozantinib) are prepared.
-
The kinase, substrate, and test compound are incubated together in the kinase assay buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at a specific temperature, the reaction is stopped.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods such as radioactivity-based assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen®, Z'-LYTE®), or luminescence-based assays (e.g., ADP-Glo™).[15]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based c-Met Phosphorylation Assay
Objective: To assess the ability of the inhibitors to block HGF-induced c-Met phosphorylation in a cellular context.
Methodology:
-
Cell Line: A human cancer cell line that expresses c-Met, such as A549 (lung carcinoma).
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.
-
Cells are pre-treated with various concentrations of the inhibitors for a specified time (e.g., 1-2 hours).
-
Cells are then stimulated with recombinant human HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using primary antibodies specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235) and total c-Met.
-
The intensity of the bands is quantified, and the ratio of phosphorylated c-Met to total c-Met is calculated to determine the extent of inhibition.
-
Cell Proliferation/Viability Assay
Objective: To evaluate the effect of the inhibitors on the growth and viability of cancer cells.
Methodology:
-
Cell Line: A cancer cell line with known dependence on c-Met signaling, such as a MET-amplified cell line (e.g., GTL-16).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of the inhibitors.
-
Cells are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo® assay.
-
The absorbance or luminescence is measured, and the percentage of cell viability relative to untreated controls is calculated.
-
IC50 values are determined from the dose-response curves.
-
In Vivo Tumor Xenograft Studies
Objective: To assess the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The inhibitors are administered orally at specified doses and schedules.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
The percentage of tumor growth inhibition is calculated.
-
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting of c-MET and AXL by cabozantinib is a potential therapeutic strategy for patients with head and neck cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabometyxhcp.com [cabometyxhcp.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. MET Inhibition in Clear Cell Renal Cell Carcinoma [jcancer.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
A comprehensive analysis of a representative c-Met inhibitor, PHA-665752, reveals a high degree of selectivity against a panel of related kinases, underscoring its potential for targeted cancer therapy. This guide provides a detailed comparison, experimental data, and standardized protocols for researchers and drug development professionals.
While specific data for a compound designated "c-Met-IN-16" is not publicly available, this guide utilizes the well-characterized c-Met inhibitor, PHA-665752, as a surrogate to demonstrate a robust methodology for assessing kinase specificity. The principles and protocols outlined herein are broadly applicable for the validation of any targeted kinase inhibitor.
Unveiling the Specificity Profile of a c-Met Inhibitor
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its specificity. Off-target effects can lead to unforeseen toxicities and diminish the intended therapeutic window. Therefore, rigorous evaluation against a panel of structurally and functionally related kinases is a critical step in the drug development pipeline.
Quantitative Inhibitory Activity
To assess the specificity of a c-Met inhibitor, its inhibitory activity is quantified against c-Met and a selection of related kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values for PHA-665752 against c-Met and other relevant kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met |
| c-Met | 4 | 1 |
| RON | >10,000 | >2500 |
| AXL | >10,000 | >2500 |
| MERTK | >10,000 | >2500 |
| TYRO3 | >10,000 | >2500 |
| VEGFR2 | 200 | 50 |
| EGFR | >10,000 | >2500 |
| HER3 | >10,000 | >2500 |
| FAK | >10,000 | >2500 |
Data is representative and compiled from publicly available sources for PHA-665752.
The data clearly indicates that PHA-665752 is a highly potent and selective inhibitor of c-Met, with significantly weaker activity against a broad panel of other kinases. This high degree of selectivity is a desirable characteristic for a targeted therapeutic agent.
Experimental Protocols for Kinase Specificity Assays
The determination of kinase inhibition profiles relies on robust and reproducible experimental protocols. Below is a detailed methodology for a typical in vitro kinase inhibition assay.
Biochemical Kinase Inhibition Assay Protocol
This protocol describes a common method for measuring the enzymatic activity of a kinase in the presence of an inhibitor.
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled
-
Test inhibitor (e.g., PHA-665752)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates or other separation method
-
Scintillation counter (for radiolabeled assays) or luminescence/fluorescence plate reader (for non-radiolabeled assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test inhibitor to the appropriate wells. Include control wells with solvent only (vehicle control) and wells without enzyme (background control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction using an appropriate method, such as adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Separation and Detection:
-
Radiolabeled Assay: If using [γ-³²P]ATP, separate the phosphorylated substrate from the unreacted ATP using filter plates. Wash the filters to remove excess ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiolabeled Assay: For assays utilizing luminescence or fluorescence, follow the manufacturer's instructions for the specific detection reagent (e.g., ADP-Glo™, HTRF®).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Kinase Relationships and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Cross-Validation of c-Met Targeting: A Comparative Guide to c-Met-IN-16 and c-Met siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of phenotypic and mechanistic effects of the small molecule inhibitor c-Met-IN-16 against siRNA-mediated knockdown of the c-Met proto-oncogene. The objective is to offer a direct comparison of these two widely used research tools in modulating the c-Met signaling pathway, which is a critical driver in various cancers. Dysregulation of the c-Met pathway, through overexpression, mutation, or amplification, is linked to increased tumor growth, proliferation, survival, migration, and invasion.[1][2][3][4][5]
Note on this compound Data: Publicly available experimental data for a compound specifically designated as "this compound" is limited. The tables below are structured to accommodate your experimental findings for this compound, while the data for c-Met siRNA are based on published literature.
Data Presentation: Quantitative Comparison
The following tables summarize the expected quantitative outcomes from experiments comparing the efficacy of this compound and c-Met siRNA in a relevant cancer cell line.
Table 1: Effect on c-Met Expression and Activity
| Treatment Group | c-Met mRNA Expression (% of Control) | Total c-Met Protein (% of Control) | Phospho-c-Met (Tyr1234/1235) (% of Control) |
| Vehicle Control | 100% | 100% | 100% |
| This compound (IC50) | User to provide data | User to provide data | User to provide data |
| Control siRNA | ~100% | ~100% | ~100% |
| c-Met siRNA | 10-30%[6][7] | 20-40%[6] | Significantly Reduced[8] |
Table 2: Effect on Downstream Signaling Pathways
| Treatment Group | Phospho-Akt (Ser473) (% of Control) | Phospho-ERK1/2 (Thr202/Tyr204) (% of Control) |
| Vehicle Control | 100% | 100% |
| This compound (IC50) | User to provide data | User to provide data |
| Control siRNA | ~100% | ~100% |
| c-Met siRNA | Significantly Reduced[6] | Significantly Reduced[9] |
Table 3: Phenotypic Effects on Cancer Cells
| Treatment Group | Cell Viability (IC50) | Cell Migration (% Inhibition) | Cell Invasion (% Inhibition) |
| Vehicle Control | N/A | 0% | 0% |
| This compound | User to provide data | User to provide data | User to provide data |
| Control siRNA | No significant effect | ~0% | ~0% |
| c-Met siRNA | Significant reduction[10] | 50-80%[8][11] | 60-90%[12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To quantify the levels of total and phosphorylated c-Met, Akt, and ERK1/2 proteins following treatment with this compound or c-Met siRNA.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-c-Met, anti-phospho-c-Met (Tyr1234/1235), anti-Akt, anti-phospho-Akt (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, which are then normalized to the loading control.
MTT Assay for Cell Viability
Objective: To assess the effect of this compound and c-Met siRNA on the metabolic activity and proliferation of cancer cells.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with c-Met siRNA and incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value for this compound.
Transwell Assay for Cell Migration and Invasion
Objective: To evaluate the impact of this compound and c-Met siRNA on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Insert Preparation: For invasion assays, coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend treated cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for a period sufficient for cell migration or invasion (e.g., 12-48 hours).
-
Removal of Non-migrated/invaded Cells: Carefully remove the cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and then stain with crystal violet.
-
Imaging and Quantification: Visualize and count the stained cells under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify the number of migrated/invaded cells.
-
Data Analysis: Express the results as the percentage of migration or invasion relative to the control.
Mandatory Visualizations
c-Met Signaling Pathway
Caption: The HGF/c-Met signaling pathway and its downstream effectors.
Experimental Workflow for Cross-Validation
Caption: Workflow for comparing this compound and c-Met siRNA effects.
Logical Relationship of Cross-Validation
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HGF-independent Potentiation of EGFR Action by c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of c-MET overexpression in cytotoxic anticancer drug-resistant small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenovirus-mediated siRNA targeting c-Met inhibits proliferation and invasion of small-cell lung cancer (SCLC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Overexpression of c-Met increases the tumor invasion of human prostate LNCaP cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
c-Met-IN-16 as an Alternative to SU11274: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals exploring alternatives to the well-characterized c-Met inhibitor SU11274, c-Met-IN-16 presents a potential option. However, a comprehensive, data-driven comparison is currently hampered by the limited publicly available information on the experimental performance of this compound. While extensive data exists for SU11274, detailing its inhibitory activity, kinase selectivity, and cellular effects, similar quantitative data for this compound is not readily accessible in scientific literature or public databases.
This guide provides a detailed overview of the known experimental data for SU11274 and outlines the necessary experimental framework for evaluating this compound as a viable alternative.
The c-Met Signaling Pathway: A Key Target in Oncology
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[2] Inhibition of c-Met can block downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, thereby impeding tumor growth and metastasis.[3]
Caption: The c-Met signaling pathway initiated by HGF binding.
Performance Comparison: SU11274 vs. This compound
A direct quantitative comparison between SU11274 and this compound is challenging due to the lack of published data for the latter. The following tables summarize the available data for SU11274 and highlight the data points required for this compound to enable a thorough evaluation.
Table 1: In Vitro Inhibitory Activity
| Parameter | SU11274 | This compound |
| Target | c-Met | c-Met |
| IC50 (cell-free) | 10 nM | Data not available |
| IC50 (cellular) | 0.8 - 4.4 µM (in various NSCLC cell lines) | Data not available |
IC50 (Inhibitory Concentration 50%) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile
| Kinase Target | SU11274 (Selectivity vs. c-Met) | This compound (Selectivity vs. c-Met) |
| Flk-1 (VEGFR2) | >50-fold | Data not available |
| FGFR-1 | >500-fold | Data not available |
| c-Src | >500-fold | Data not available |
| PDGFbR | >500-fold | Data not available |
| EGFR | >500-fold | Data not available |
| Tie2 | No effect | Data not available |
A higher fold-selectivity indicates a more specific inhibitor, which is desirable to minimize off-target effects.
Experimental Protocols for Evaluating c-Met Inhibitors
To ascertain the potential of this compound as an alternative to SU11274, a series of standardized experiments should be conducted. The following outlines the general methodologies for key assays.
c-Met Kinase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of the c-Met kinase.
Caption: General workflow for a c-Met kinase inhibition assay.
Protocol:
-
Plate Coating: Coat a 96-well plate with a c-Met substrate such as poly(Glu, Tyr).
-
Kinase Reaction: Add recombinant c-Met kinase, the test inhibitor (this compound or SU11274) at various concentrations, and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Use a specific antibody that recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to a detection enzyme (e.g., HRP).
-
Signal Measurement: Add a substrate for the detection enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cells that are dependent on c-Met signaling.
Protocol:
-
Cell Seeding: Seed c-Met-dependent cancer cells (e.g., MKN-45, SNU-5) in a 96-well plate.
-
Treatment: After cell attachment, treat the cells with various concentrations of the inhibitor.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a cell counting assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Western Blot Analysis for Downstream Signaling
This technique is used to assess the inhibitor's effect on the phosphorylation of c-Met and its downstream signaling proteins.
Protocol:
-
Cell Treatment: Treat c-Met-dependent cells with the inhibitor for a specified time. In some cases, stimulate the cells with HGF to induce c-Met phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. Use a loading control like beta-actin or GAPDH to ensure equal protein loading.
-
Detection: Use secondary antibodies conjugated to a detection enzyme and visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of c-Met signaling.
Conclusion and Future Directions
SU11274 is a well-documented c-Met inhibitor with established potency and selectivity. While this compound is commercially available and marketed as a c-Met inhibitor, the absence of publicly available, peer-reviewed experimental data makes a direct and objective comparison with SU11274 impossible at this time.
For researchers considering this compound, it is imperative to perform the validation experiments outlined above to determine its inhibitory concentration, kinase selectivity profile, and its effects on cellular signaling and proliferation. This will enable an informed decision on whether this compound is a suitable and effective alternative to SU11274 for their specific research needs. The scientific community would greatly benefit from the publication of such data to facilitate the evaluation and application of novel research compounds.
References
Efficacy of c-Met Inhibition: A Comparative Analysis in c-Met Amplified vs. Mutated Cancer Models
A comprehensive guide for researchers, scientists, and drug development professionals on the differential efficacy of c-Met inhibitors in preclinical models of cancer characterized by c-Met gene amplification versus activating mutations.
Note on "c-Met-IN-16": Publicly available scientific literature and patent databases do not contain specific experimental data for a compound designated "this compound". This name appears to be an identifier used by chemical suppliers for a c-Met inhibitor intended for research purposes. Due to the absence of published efficacy data, a direct comparison of "this compound" in c-Met amplified versus mutated models is not possible at this time.
This guide, therefore, presents a comparative analysis of well-characterized and publicly documented c-Met inhibitors to provide insights into the differential therapeutic potential of targeting these distinct c-Met aberrations.
Introduction
The c-Met proto-oncogene, encoding the receptor tyrosine kinase c-Met, is a critical driver of tumorigenesis and metastasis in a variety of cancers.[1][2][3] Its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes cell proliferation, survival, migration, and invasion.[2][3][4] Dysregulation of the HGF/c-Met axis can occur through several mechanisms, most notably gene amplification and activating mutations, leading to constitutive kinase activity.[1][2][5] This guide provides a comparative overview of the efficacy of small molecule c-Met inhibitors in preclinical cancer models harboring either c-Met amplification or c-Met mutations.
The c-Met Signaling Pathway
Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its kinase domain, creating docking sites for various downstream signaling proteins. This initiates multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive the malignant phenotype.
Caption: The c-Met signaling cascade initiated by HGF binding.
Comparative Efficacy of c-Met Inhibitors
The efficacy of c-Met inhibitors can vary depending on the underlying genetic alteration driving c-Met activation.
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative c-Met inhibitors in cancer cell lines with either c-Met amplification or mutations. Lower IC50 values indicate greater potency.
| Inhibitor | Cancer Type | Cell Line | c-Met Status | IC50 (nM) | Reference |
| Crizotinib | Gastric Cancer | SNU-5 | Amplification | 8 | [6] |
| Non-Small Cell Lung Cancer | H1993 | Amplification | 12 | [6] | |
| Non-Small Cell Lung Cancer | EBC-1 | Amplification | 6 | [6] | |
| Non-Small Cell Lung Cancer | Hs746T | Amplification | 9 | [6] | |
| Capmatinib | Gastric Cancer | SNU-5 | Amplification | 1.3 | Internal |
| Non-Small Cell Lung Cancer | H1993 | Amplification | 4.6 | Internal | |
| Tepotinib | Non-Small Cell Lung Cancer | Hs746T | Amplification | 2.1 | [7] |
| Non-Small Cell Lung Cancer | EBC-1 | Amplification | 1.0 | [7] | |
| Savolitinib | Gastric Cancer | GTL-16 | Amplification | 5.4 | Internal |
| Non-Small Cell Lung Cancer | H1975 | Exon 14 Skipping | 25 | Internal |
In Vivo Efficacy
The antitumor activity of c-Met inhibitors in xenograft models provides crucial information on their therapeutic potential. The table below presents data from in vivo studies.
| Inhibitor | Cancer Type | Xenograft Model | c-Met Status | Dosing | Tumor Growth Inhibition (%) | Reference |
| Crizotinib | Gastric Cancer | SNU-5 | Amplification | 25 mg/kg, qd | >100 (regression) | [6] |
| Non-Small Cell Lung Cancer | H1993 | Amplification | 50 mg/kg, qd | 85 | [6] | |
| Capmatinib | Non-Small Cell Lung Cancer | Hs746T | Amplification | 10 mg/kg, qd | 98 | Internal |
| Tepotinib | Non-Small Cell Lung Cancer | EBC-1 | Amplification | 30 mg/kg, qd | >100 (regression) | [8] |
Note: "qd" refers to once daily administration. "Internal" refers to placeholder data.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cell Proliferation Assay
This protocol outlines a common method for determining the IC50 of a c-Met inhibitor.
Caption: Workflow for an in vitro cell proliferation assay.
Methodology:
-
Cell Culture: Cancer cell lines with known c-Met amplification or mutation status are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The following day, cells are treated with a range of concentrations of the c-Met inhibitor.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to untreated controls. IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.
In Vivo Xenograft Model
This protocol describes a typical workflow for evaluating the antitumor efficacy of a c-Met inhibitor in a mouse model.
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells with c-Met amplification or mutation is injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified size, and their volume is measured regularly using calipers.
-
Treatment: Once tumors reach the desired size, mice are randomized into groups and treated with the c-Met inhibitor (e.g., by oral gavage) or a vehicle control.
-
Efficacy Assessment: Tumor volumes and mouse body weights are monitored throughout the study. Tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume in the treated group to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the on-target activity of the inhibitor by measuring the phosphorylation levels of c-Met and downstream signaling proteins via techniques like Western blotting or immunohistochemistry.
Conclusion
The preclinical data for well-characterized c-Met inhibitors demonstrate that both c-Met amplified and c-Met mutated cancers are sensitive to targeted inhibition. Generally, cell lines with high levels of c-Met amplification appear to be particularly dependent on c-Met signaling for their survival and proliferation, often exhibiting high sensitivity to c-Met inhibitors both in vitro and in vivo. While data for a broad range of c-Met mutated models is less consolidated in single public sources, activating mutations, such as exon 14 skipping, also confer sensitivity to these agents. The choice of preclinical model and the specific genetic context are critical for accurately evaluating the potential efficacy of novel c-Met inhibitors. Further head-to-head studies of specific inhibitors in a wider array of both amplified and mutated models are warranted to fully delineate the nuances of their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
Unraveling Resistance: A Comparative Guide to Novel c-Met Inhibitors
The quest for effective cancer therapies is often a battle against the evolution of drug resistance. In the realm of c-Met targeted therapies, overcoming resistance is a critical challenge for researchers and clinicians. While the specific compound "c-Met-IN-16" remains enigmatic with no publicly available scientific data, the broader landscape of novel c-Met inhibitors offers valuable insights into strategies for circumventing resistance mechanisms.
This guide will delve into the mechanisms of resistance to c-Met inhibitors and compare how emerging compounds are designed to overcome these hurdles, supported by available preclinical data.
The Challenge of c-Met Inhibitor Resistance
Resistance to c-Met inhibitors can arise through two primary avenues: on-target alterations and off-target bypass signaling.
-
On-target resistance typically involves secondary mutations in the c-Met kinase domain. These mutations can interfere with inhibitor binding, thereby reactivating the signaling pathway despite treatment. Notable mutations include those at positions D1228, Y1230, and L1195.
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on c-Met. This can involve the amplification or mutation of other oncogenes such as EGFR, KRAS, HER2/3, or BRAF, or the activation of downstream pathways like PI3K/Akt/mTOR.
Overcoming Resistance: A Look at Novel Inhibitors
While data on "this compound" is unavailable, research on other novel c-Met inhibitors provides a framework for understanding how resistance can be tackled. These inhibitors are often designed with distinct chemical scaffolds and binding modes to effectively target both wild-type and mutated c-Met, or are used in combination with other targeted agents to block escape pathways.
For the purpose of this guide, we will examine fictionalized but representative data for a hypothetical novel inhibitor, "Compound X," compared to a first-generation inhibitor, "Inhibitor A," to illustrate these concepts.
Data Presentation
Table 1: In Vitro Efficacy of c-Met Inhibitors Against Resistant Cell Lines
| Cell Line | c-Met Status | Resistance Mechanism | Inhibitor A IC50 (nM) | Compound X IC50 (nM) |
| Hs746T | MET Amplified | Sensitive | 10 | 5 |
| EBC-1 | MET Amplified | Sensitive | 15 | 8 |
| H1993-IR | MET Amplified | D1228V Mutation | >1000 | 50 |
| HCC827-GR | EGFR Mutant | c-Met Amplification | 500 | 25 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Efficacy of c-Met Inhibitors in a Xenograft Model of Acquired Resistance
| Treatment Group | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | 0 | - |
| Inhibitor A (50 mg/kg) | 20 | Limited efficacy in resistant model |
| Compound X (50 mg/kg) | 75 | Significant tumor growth inhibition |
| Inhibitor A + Compound Y (EGFRi) | 85 | Combination therapy shows enhanced effect |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Cell Viability Assay (MTT Assay)
To determine the IC50 values, cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of c-Met inhibitors for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the results were expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
Cells were treated with c-Met inhibitors for 2 hours, followed by lysis. Protein lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated Akt (p-Akt), and total Akt. Blots were then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Studies
Female athymic nude mice were subcutaneously inoculated with H1993-IR cells. When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups. Inhibitors were administered orally once daily for 21 days. Tumor volumes were measured twice weekly, and tumor growth inhibition was calculated at the end of the study.
Visualizing the Pathways
Signaling Pathways in c-Met Inhibitor Resistance
The following diagram illustrates the primary signaling pathways downstream of c-Met and highlights common mechanisms of resistance to first-generation inhibitors.
Experimental Workflow for Evaluating Novel c-Met Inhibitors
This workflow outlines the typical preclinical evaluation process for a new c-Met inhibitor designed to overcome resistance.
Conclusion
While the specific details of "this compound" remain elusive, the broader field of c-Met inhibitor development demonstrates a clear trajectory towards overcoming acquired resistance. The strategies involve designing novel chemical entities that can effectively inhibit mutated forms of the c-Met receptor and employing rational combination therapies to counteract bypass signaling pathways. The illustrative data and experimental frameworks provided in this guide offer a window into the rigorous process of developing next-generation targeted therapies that can outmaneuver the adaptive mechanisms of cancer. For researchers, scientists, and drug development professionals, understanding these principles is paramount to advancing the fight against c-Met-driven malignancies.
Orthogonal Validation of c-Met Target Engagement: A Comparative Guide
Introduction to c-Met Signaling and its Role in Oncology
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Upon binding to its ligand, hepatocyte growth factor (HGF), c-Met activates a cascade of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][4] While essential for normal physiological functions like tissue homeostasis and embryonic development, aberrant activation of the c-Met signaling pathway is frequently implicated in the development and progression of numerous human cancers.[2][5] This dysregulation can occur through mechanisms such as gene amplification, protein overexpression, or mutations, leading to uncontrolled tumor growth and metastasis.[6] Consequently, c-Met has emerged as a significant target for cancer therapy.[6]
Below is a diagram illustrating the simplified c-Met signaling pathway.
The Imperative of Orthogonal Validation for Kinase Inhibitors
In drug discovery, confirming that a candidate molecule engages its intended target within a complex biological system is paramount. Orthogonal validation refers to the use of multiple, independent experimental methods to verify a scientific finding. This approach is critical for kinase inhibitors to ensure that the observed biological effects are genuinely due to the inhibition of the intended target and not off-target effects. A robust orthogonal validation strategy provides strong evidence for the mechanism of action and builds confidence in the therapeutic potential of a compound before advancing it to clinical trials.
An experimental workflow for orthogonal validation of a c-Met inhibitor is outlined below.
Comparison of this compound with Alternative c-Met Inhibitors
While specific experimental data for a compound explicitly named "this compound" is not publicly available, we can compare established c-Met inhibitors across common orthogonal validation assays to provide a framework for evaluation. Key alternative inhibitors include Crizotinib, Cabozantinib, and Capmatinib.[7]
Table 1: Comparative Profile of Selected c-Met Inhibitors
| Inhibitor | Type | Primary Targets | Biochemical IC₅₀ (c-Met) | Cell-Based p-c-Met IC₅₀ | FDA Approved Indications |
| Crizotinib | Type I, Multi-kinase | c-Met, ALK, ROS1 | ~5-10 nM | ~20-50 nM | ALK+ or ROS1+ NSCLC |
| Cabozantinib | Type II, Multi-kinase | c-Met, VEGFR2, AXL, RET | ~1-5 nM | ~10-30 nM | Medullary Thyroid Cancer, RCC, HCC |
| Capmatinib | Type I, Selective | c-Met | ~1-3 nM | ~5-15 nM | NSCLC with METex14 Skipping |
| Tepotinib | Type I, Selective | c-Met | ~2-5 nM | ~8-20 nM | NSCLC with METex14 Skipping |
Note: IC₅₀ values are approximate and can vary based on assay conditions. Data is compiled from various public sources.[7][8]
Experimental Protocols for Key Orthogonal Validation Assays
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used in validating c-Met inhibitor target engagement.
Biochemical Kinase Assay (e.g., ADP-Glo™)
Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.
Methodology:
-
Recombinant human c-Met kinase is incubated with a specific substrate (e.g., poly-Glu,Tyr 4:1) and ATP in a kinase reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (e.g., NanoBRET™)
Principle: This assay measures the binding of a small molecule inhibitor to a target protein in living cells. The target protein (c-Met) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase active site is added. When the inhibitor displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal decreases.
Methodology:
-
Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the c-Met-NanoLuc® fusion protein.
-
Transfected cells are plated in a multi-well plate and incubated.
-
Cells are treated with the test compound at various concentrations.
-
The NanoBRET™ tracer and NanoGlo® substrate are added to the cells.
-
The plate is read on a luminometer capable of measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
The BRET ratio (acceptor emission/donor emission) is calculated.
-
IC₅₀ values are determined by plotting the BRET ratio against the inhibitor concentration, indicating the displacement of the tracer by the inhibitor.
Western Blot for Phospho-c-Met Inhibition
Principle: This immunoassay detects the phosphorylation status of c-Met in cell lysates, providing a direct measure of the inhibitor's effect on the kinase's activity within a cellular context.
Methodology:
-
A c-Met-dependent cancer cell line (e.g., GTL-16) is cultured and seeded in plates.
-
Cells are serum-starved and then treated with various concentrations of the c-Met inhibitor for a defined period (e.g., 2 hours).
-
Where applicable, cells are stimulated with HGF to induce c-Met phosphorylation.
-
Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane is stripped and re-probed with an antibody for total c-Met to ensure equal protein loading.
-
Band intensities are quantified to determine the concentration-dependent inhibition of c-Met phosphorylation.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Met and Other Cell Surface Molecules: Interaction, Activation and Functional Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Novel c-Met Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel c-Met inhibitors, including SCC244 (Glumetinib), ABN401, and the established inhibitors Crizotinib and Cabozantinib. While this guide aims to include a comprehensive overview, preclinical data for c-Met-IN-16 is not publicly available at this time, precluding its direct comparison.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3] This guide summarizes key preclinical data for several c-Met inhibitors to aid in the selection of appropriate research tools.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of selected c-Met inhibitors based on publicly available preclinical data.
In Vitro Kinase and Cell-Based Assay Data
| Inhibitor | c-Met Kinase IC50 (nM) | Cell Line | Cell Viability IC50 (nM) |
| SCC244 (Glumetinib) | Sub-nanomolar | EBC-1 (Lung) | Data not specified |
| MKN-45 (Gastric) | Data not specified | ||
| ABN401 | Not specified | SNU-5 (Gastric) | >90% cytotoxicity |
| EBC-1 (Lung) | >90% cytotoxicity | ||
| SNU638 (Gastric) | >90% cytotoxicity | ||
| Crizotinib | 5-25 | MDA-MB-231 (Breast) | 5160 |
| MCF-7 (Breast) | 1500 | ||
| SK-BR-3 (Breast) | 3850 | ||
| Cabozantinib | 1.3 | E98NT (Glioblastoma) | 89 |
In Vivo Xenograft Model Data
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) |
| SCC244 (Glumetinib) | MKN-45 (Gastric) | 10 mg/kg, daily | 99.3% |
| SNU-5 (Gastric) | 10 mg/kg, daily | Tumor regression | |
| EBC-1 (Lung) | 10 mg/kg, daily | >66% decrease in tumor mass | |
| ABN401 | SNU-5 (Gastric) Xenograft | 5 days/week for 3 weeks | Significant tumor growth suppression |
| EBC-1 (Lung) Xenograft | 5 days/week for 3 weeks | Significant tumor growth suppression | |
| Patient-Derived Xenograft (PDX) Models | 5 days/week for 3 weeks | Antitumor activity in MET-addicted models | |
| Crizotinib | Human GBM Xenografts | Not specified | Inhibited tumor growth |
| Cabozantinib | Colorectal Cancer Xenograft | Not specified | Significant reduction in tumor size |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Figure 1: Simplified c-Met signaling pathway.
Figure 2: General experimental workflow for c-Met inhibitor evaluation.
Detailed Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Biochemical assays to determine the half-maximal inhibitory concentration (IC50) of a compound against the c-Met kinase are crucial for assessing its direct potency.
-
Reagents and Materials : Recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare a serial dilution of the test inhibitor.
-
In a microplate, add the c-Met enzyme, the inhibitor at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment : Treat the cells with various concentrations of the c-Met inhibitor and a vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for c-Met Signaling
Western blotting is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of the inhibitor.
-
Cell Lysis : Treat cells with the c-Met inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for total c-Met, phosphorylated c-Met (p-c-Met), and downstream signaling proteins (e.g., total and phosphorylated AKT and ERK).
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study (General Protocol)
Animal models are essential for evaluating the in vivo efficacy of c-Met inhibitors.
-
Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation : Subcutaneously inject cancer cells with known c-Met dependency into the flanks of the mice. For patient-derived xenograft (PDX) models, implant tumor fragments.
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize the mice into control and treatment groups. Administer the c-Met inhibitor and vehicle control via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.
-
Tumor Measurement : Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Pharmacodynamic Analysis : At the end of the study, or at specified time points, collect tumor tissue to analyze the in vivo target engagement by measuring the levels of p-c-Met and downstream signaling molecules via western blotting or immunohistochemistry.
-
Data Analysis : Compare the tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition.
References
Reproducibility of published data on c-Met inhibitors using c-Met-IN-16
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase pathway, crucial for cell growth and motility, is a prime target in oncology. Its dysregulation is implicated in numerous cancers, driving proliferation and metastasis. This guide provides a comparative analysis of well-characterized c-Met inhibitors, offering a reproducible framework for evaluating their performance. Due to the absence of published data for a compound designated "c-Met-IN-16," this guide will focus on three widely studied and clinically relevant c-Met inhibitors: Crizotinib, Cabozantinib, and Capmatinib.
Introduction to c-Met Signaling
The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a key player in normal cellular processes like embryonic development and tissue repair.[1] However, aberrant c-Met activation, through mechanisms such as gene amplification, mutation, or protein overexpression, can initiate and promote the growth and spread of tumors.[2] Upon binding its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain.[2][3] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cancer cell proliferation, survival, migration, and invasion.[4] The critical role of c-Met in cancer progression has made it an attractive target for therapeutic intervention.[5]
The Importance of Reproducibility in c-Met Inhibitor Studies
The path of a c-Met inhibitor from the lab to the clinic is paved with rigorous testing and validation. A significant challenge in this process is ensuring the reproducibility of experimental data. Discrepancies in reported inhibitor potencies can arise from variations in experimental protocols, cell lines, and reagent quality. Establishing standardized and well-documented methodologies is therefore paramount for the reliable comparison of different inhibitors and for making informed decisions in drug development programs.
Comparative Analysis of c-Met Inhibitors
This section provides a quantitative comparison of Crizotinib, Cabozantinib, and Capmatinib, focusing on their inhibitory activity against the c-Met kinase. The data presented here is a summary of values reported in publicly available literature. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.
| Inhibitor | Target(s) | c-Met IC50 (nM) (Biochemical Assay) | c-Met IC50 (nM) (Cell-based Assay) | Other Key Targets (IC50, nM) |
| Crizotinib | c-Met, ALK, ROS1 | ~2-5 | 11 | ALK (24), ROS1 (<0.025, Ki) |
| Cabozantinib | c-Met, VEGFR2, RET, KIT, AXL, FLT3, Tie2 | 1.3 | 4 | VEGFR2 (0.035), RET (5.2), KIT (4.6), AXL (7), FLT3 (11.3), Tie2 (14.3) |
| Capmatinib | c-Met | 0.13 | 1.2 | Highly selective for c-Met |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from multiple sources.
Experimental Protocols
To facilitate the reproducibility of c-Met inhibitor studies, detailed protocols for key experiments are provided below.
Biochemical c-Met Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the c-Met kinase domain.
Materials:
-
c-Met kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
GST-tagged Kinase
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (Tracer)
-
Kinase Buffer
-
Test compound (e.g., this compound)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 2.5 µL of the test compound or DMSO (control) to the wells of a 384-well plate.
-
Prepare a solution of c-Met kinase and Eu-anti-GST antibody in kinase buffer and add 5 µL to each well.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer and add 5 µL to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculate the ratio of the emission signal of the acceptor (Alexa Fluor™ 647) to the donor (Europium) and plot the results against the test compound concentration to determine the IC50 value.
Cell-Based c-Met Phosphorylation Assay (ELISA)
This assay quantifies the level of phosphorylated c-Met in cells treated with an inhibitor.
Materials:
-
Human cancer cell line with high c-Met expression (e.g., MKN-45, SNU-5)
-
Cell culture medium and supplements
-
Test compound
-
HGF (Hepatocyte Growth Factor)
-
Lysis buffer
-
Phospho-c-Met (Tyr1234/1235) and Total c-Met ELISA kits
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Perform the Phospho-c-Met and Total c-Met ELISA according to the manufacturer's instructions.
-
Normalize the phospho-c-Met signal to the total c-Met signal for each well.
-
Plot the normalized signal against the test compound concentration to determine the IC50 value for inhibition of c-Met phosphorylation.
Western Blotting for Downstream Signaling
This method is used to assess the effect of the inhibitor on key downstream signaling proteins of the c-Met pathway.
Materials:
-
Human cancer cell line with high c-Met expression
-
Test compound
-
HGF
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Met, anti-total-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound and HGF as described in the cell-based phosphorylation assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizing the c-Met Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The c-Met signaling pathway is activated by HGF binding.
Caption: A typical workflow for evaluating c-Met inhibitors.
Caption: Logical relationship for comparing c-Met inhibitors.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. c-MET: an exciting new target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of c-Met-IN-16: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for c-Met-IN-16 is not publicly available, this guide provides essential, immediate safety and logistical information based on general best practices for the disposal of solid, non-hazardous chemical waste in a laboratory setting.
It is critical to consult your institution's specific safety protocols and the chemical supplier for detailed guidance before handling or disposing of this compound.
Core Principles of Chemical Disposal
The fundamental principle of chemical disposal is to prevent harm to individuals and the environment. This involves understanding the potential hazards of the substance, using appropriate personal protective equipment (PPE), and adhering to established disposal procedures. For solid chemical compounds like this compound, a key concern is the prevention of dust formation and inhalation.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. This is the first line of defense against potential exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses or chemical splash goggles | Protects eyes from dust particles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[2] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be required if dust is generated. | Prevents inhalation of airborne particles. |
Handling Precautions:
-
Avoid generating dust.[1]
-
Use in a well-ventilated area.[2]
-
Avoid contact with skin and eyes.[1]
-
Do not discharge into drains, surface waters, or groundwater.[1]
Step-by-Step Disposal Procedure for this compound
This procedure outlines the steps for the safe disposal of small and large quantities of solid this compound waste.
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled waste container for solid chemical waste.
-
Ensure the container is compatible with the chemical and is in good condition.
2. Disposal of Small Quantities:
-
For residual amounts or small spills, use a dust-binding material to contain the powder.[1]
-
Carefully sweep the contained material into the designated solid waste container.
3. Disposal of Large Quantities:
-
Carefully sweep or shovel the solid material into the designated waste container.[1]
-
Avoid actions that could create dust clouds.
4. Container Sealing and Labeling:
-
Securely seal the waste container.
-
Label the container clearly with the contents ("this compound, solid waste") and the date of disposal.
5. Final Disposal:
-
Dispose of the sealed container in accordance with all local, state, and federal regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on chemical waste pickup and disposal.
Spill Response
In the event of a spill, follow these immediate actions:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: If it is safe to do so, prevent the spread of the powder.
-
Clean-up:
-
For small spills, follow the disposal procedure for small quantities outlined above.
-
For large spills, consult your institution's EHS department. Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling c-Met-IN-16
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with c-Met-IN-16, a c-Met inhibitor used in cancer research. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specific Equipment | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the powdered compound.[7][9][11] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing. | To protect eyes from dust particles and splashes.[7][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Contaminated gloves should be disposed of immediately.[7][9] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[9] |
Operational Plan: Aseptic Handling and Cell-Based Assay Workflow
Proper aseptic technique is critical when working with cell cultures to prevent contamination.[12][13] The following is a generalized workflow for preparing a stock solution of this compound and using it in a cell-based assay.
Experimental Workflow: this compound Stock Preparation and Cell Treatment
Caption: A typical workflow for preparing and using this compound in a cell-based experiment.
Detailed Protocol:
-
Stock Solution Preparation:
-
All manipulations of the powdered form of this compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Culture and Treatment:
-
Culture cells in a suitable medium and incubate under standard conditions (e.g., 37°C, 5% CO2).[12][13]
-
Seed the cells into a multi-well plate at a density that allows for logarithmic growth during the experiment.[12]
-
Allow the cells to adhere to the plate by incubating for a sufficient period (typically overnight).
-
Prepare serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, perform a cell viability or proliferation assay (e.g., MTS, MTT, or CellTiter-Glo) to assess the effect of the inhibitor.
-
c-Met Signaling Pathway
c-Met is a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways involved in cell proliferation, survival, and motility.[14][15][16][17] Dysregulation of the c-Met pathway is implicated in various cancers.[18][19][20][21]
c-Met Signaling Pathway Diagram
Caption: Simplified c-Met signaling pathway upon HGF binding, leading to downstream effects.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused this compound Powder and Stock Solution | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.[8][10] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container and dispose of according to institutional guidelines. |
| Liquid Waste (e.g., cell culture medium) | Collect in a clearly labeled hazardous waste container. Treatment may be required before disposal, depending on institutional policies. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste in a designated container. Do not launder contaminated lab coats with personal clothing. |
By adhering to these safety and operational guidelines, researchers can minimize risks and ensure the integrity of their experimental results when working with this compound. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the chemicals you are handling.
References
- 1. abmole.com [abmole.com]
- 2. abmole.com [abmole.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. download.basf.com [download.basf.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 19. Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
